Product packaging for Nilotinib-d3(Cat. No.:CAS No. 1215678-43-5)

Nilotinib-d3

Cat. No.: B564286
CAS No.: 1215678-43-5
M. Wt: 532.5 g/mol
InChI Key: HHZIURLSWUIHRB-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nilotinib-d3, also known as this compound, is a useful research compound. Its molecular formula is C28H22F3N7O and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22F3N7O B564286 Nilotinib-d3 CAS No. 1215678-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678665
Record name 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215678-43-5
Record name 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nilotinib-d3: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Nilotinib-d3, a deuterated analog of the tyrosine kinase inhibitor Nilotinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Chemical Properties

This compound is a stable isotope-labeled version of Nilotinib, where three hydrogen atoms on the methyl group of the imidazole ring have been replaced with deuterium. This labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide[1][2][3]
CAS Number 1215678-43-5[1][2][3]
Molecular Formula C₂₈H₁₉D₃F₃N₇O[2]
Molecular Weight 532.53 g/mol [1][2][3]
Appearance White to off-white or yellowish powder[4]
Solubility Soluble in DMSO; slightly soluble in ethanol and methanol; practically insoluble in aqueous buffers with pH > 4.5.[4][5]

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationReference(s)
Storage Temperature -20°C[3]
Shipping Temperature Room temperature
In Lyophilized Form Stable for 24 months at -20°C, desiccated and protected from light.[5]
In Solution (DMSO) Use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[5]

Note on Stability of this compound: Detailed stability studies specifically for this compound are not extensively available in the public domain. The information presented below is based on forced degradation studies conducted on the non-deuterated parent compound, Nilotinib. It is reasonably expected that the deuterated form will exhibit similar degradation behavior under these stress conditions, as the C-D bonds are generally more stable than C-H bonds, but the overall degradation pathways are unlikely to be significantly altered.

Forced Degradation Studies of Nilotinib

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Nilotinib has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[6][7]

Table 3: Summary of Nilotinib Forced Degradation Studies

Stress ConditionObservationsDegradation Products IdentifiedReference(s)
Acidic Hydrolysis Significant degradation observed.DP-1: 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid[6][7][8]
Basic Hydrolysis Significant degradation observed.DP-1 and DP-2: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[6][7][8]
Oxidative Degradation Degradation observed.DP-3: N-oxide derivative[6][7][8]
Thermal Degradation Stable.No significant degradation observed.[6][7]
Photolytic Degradation Stable.No significant degradation observed.[6][7]

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Nilotinib, which can be adapted for this compound.

Preparation of Stock Solution

A stock solution of Nilotinib (or this compound) is typically prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.[9]

Stress Conditions
  • Acidic Hydrolysis: The stock solution is treated with 1N HCl and heated at 60-80°C for several hours.[6][9]

  • Basic Hydrolysis: The stock solution is treated with 1N NaOH and heated at 60-80°C for several hours.[6][9]

  • Oxidative Degradation: The stock solution is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[6]

  • Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at a temperature such as 80°C for a specified period.[10]

  • Photolytic Degradation: The solid drug substance or a solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[11]

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), is used to separate the parent drug from its degradation products.

Table 4: Example of a UPLC Method for Nilotinib Stability Testing

ParameterConditionReference(s)
Column Shim-pack XR-ODS II (75 x 3.0 mm, 1.8 µm)[11][12]
Mobile Phase Gradient elution with a combination of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[9]
Flow Rate 0.6 mL/min[11][12]
Detection Wavelength 260 nm[11][12]
Injection Volume 20 µL[9]

Visualizations

The following diagrams illustrate the workflow of a forced degradation study and the degradation pathways of Nilotinib.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock This compound Stock Solution Acid Acidic Stress (e.g., 1N HCl, 60°C) Stock->Acid Base Basic Stress (e.g., 1N NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (e.g., 30% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (UV/Vis light) Stock->Photo HPLC RP-HPLC / UPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC DAD Diode Array Detector (DAD) HPLC->DAD MS Mass Spectrometry (MS) DAD->MS Degradation Degradation Profile MS->Degradation Products Identification of Degradation Products Degradation->Products Pathway Elucidation of Degradation Pathways Products->Pathway

Caption: Workflow of a forced degradation study.

Degradation_Pathways Nilotinib Nilotinib DP1 DP-1 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid Nilotinib->DP1 Acid/Base Hydrolysis DP2 DP-2 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Nilotinib->DP2 Base Hydrolysis DP3 DP-3 N-oxide Nilotinib->DP3 Oxidation

Caption: Degradation pathways of Nilotinib.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, with a focus on its isotopic labeling to produce Nilotinib-d3. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways.

Introduction to Nilotinib

Nilotinib, marketed under the trade name Tasigna®, is a second-generation tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] It functions by targeting the Bcr-Abl kinase, the constitutively active enzyme responsible for the proliferation of leukemic cells.[2][3] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein with high affinity, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.[3] Isotopic labeling of Nilotinib, specifically with deuterium (producing this compound), is a valuable tool in pharmacokinetic studies, enabling researchers to trace the drug's metabolism and distribution in vivo.

Synthesis of Nilotinib

Several synthetic routes for Nilotinib have been developed, including the original process by Novartis and more recent, optimized methods. A common and efficient approach involves a multi-step synthesis culminating in the condensation of a key guanidino-benzamide intermediate with a pyridinyl-pyrimidinyl derivative.

Experimental Protocol for Nilotinib Synthesis

The following protocol is a representative synthesis of Nilotinib, adapted from published literature.[1][4][5]

Step 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (3)

  • 4-methyl-3-nitrobenzoic acid (2) is first converted to its acid chloride (2A) via chlorination.

  • The resulting 4-methyl-3-nitrobenzoyl chloride (2A) is then condensed with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine (11) to yield the nitro-benzamide hydrochloride salt (3).

Step 2: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-amino-benzamide (4)

  • The nitro group of compound (3) is reduced to an amine. A common method involves using stannous chloride in methanol.

  • To a chilled solution (10-15 °C) of stannous chloride (1.18 mol) in methanol (400 mL), 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (3) (0.29 mol) is added over 30 minutes.

  • The reaction mixture is maintained at 10-15 °C for 1 hour, then heated to reflux. After refluxing, the mixture is cooled to room temperature, and purified water is added. The product (4) is isolated by filtration.

Step 3: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (5)

  • The amino-benzamide (4) (0.213 mol) is suspended in n-butanol (480 mL), and concentrated hydrochloric acid is added.

  • A solution of cyanamide (0.427 mol) in water is added, and the reaction mixture is heated to 90-95 °C for 20 hours, maintaining a pH of 2-3 with the addition of concentrated hydrochloric acid.

  • The reaction mass is cooled, and the product is filtered. The wet solid is then treated with an aqueous sodium hydroxide solution to yield the guanidino-benzamide (5).

Step 4: Synthesis of Nilotinib (1)

  • A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (5) (0.156 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (8) (0.171 mol) in n-butanol (650 mL) is heated at 110-115 °C for 9 hours.

  • Upon cooling to room temperature, the solid product is filtered.

  • The crude product is purified by leaching with hot water and hot methanol, followed by drying under vacuum to yield Nilotinib (1).

Quantitative Data for Nilotinib Synthesis
StepProductYieldPurity (by HPLC)
24-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-amino-benzamide70%99.0%
34-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamideQuantitative99.0%
4NilotinibQuantitative99.2%

Isotopic Labeling: Synthesis of this compound

While this compound is commercially available, detailed experimental protocols for its synthesis are not readily found in the public domain, likely due to proprietary considerations. However, a plausible synthetic strategy involves the introduction of deuterium at a specific position, most commonly on the methyl group of the benzamide ring, to minimize effects on the drug's biological activity.

Proposed Experimental Protocol for this compound Synthesis

A potential method for the synthesis of this compound involves utilizing a deuterated starting material. The synthesis would follow a similar pathway as for unlabeled Nilotinib, with the key difference being the use of 4-(methyl-d3)-3-nitrobenzoic acid as the initial precursor.

Step 1: Synthesis of 4-(methyl-d3)-3-nitrobenzoic acid

  • This starting material can be synthesized through various established methods for deuteromethylation.

Subsequent Steps:

  • The synthesis would then proceed as outlined in section 2.1, using 4-(methyl-d3)-3-nitrobenzoic acid in place of its non-deuterated counterpart. This would carry the trideuteromethyl group through the synthetic sequence to the final this compound product.

Quantitative Data for this compound Synthesis

Specific quantitative data for the synthesis of this compound, such as reaction yields and isotopic purity, are not available in the reviewed literature. For any synthesis, this data would need to be determined empirically through methods such as mass spectrometry and NMR spectroscopy to confirm the level of deuterium incorporation.

Visualizing Synthetic and Signaling Pathways

Nilotinib Synthesis Workflow

G Figure 1: General Synthesis Workflow for Nilotinib cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A 4-methyl-3-nitrobenzoic acid D 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide A->D Chlorination & Condensation B 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine B->D C 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one G Nilotinib C->G E 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-amino-benzamide D->E Reduction F 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide E->F Guanidinylation F->G Condensation

Caption: General Synthesis Workflow for Nilotinib.

Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

G Figure 2: Bcr-Abl Signaling and Nilotinib Inhibition cluster_0 Upstream cluster_1 Downstream Signaling Cascades cluster_ras RAS/RAF/MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_jak JAK/STAT Pathway BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK2 JAK2 BCR_ABL->JAK2 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Cell Survival & Growth mTOR->Survival_Growth Cell Survival & Growth STAT5 STAT5 JAK2->STAT5 Gene_Transcription Gene Transcription STAT5->Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Bcr-Abl Signaling and Nilotinib Inhibition.

Mechanism of Action of Nilotinib

Nilotinib exerts its therapeutic effect by potently and selectively inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein.[2][3] This protein is a hallmark of CML and is responsible for driving the uncontrolled proliferation of white blood cells.

The Bcr-Abl protein has a constitutively active tyrosine kinase domain that phosphorylates numerous downstream substrates, leading to the activation of several signaling pathways critical for cell proliferation and survival. These include:

  • The RAS/RAF/MAPK Pathway: Activation of this pathway promotes cell division and proliferation.[4]

  • The PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival and growth by inhibiting apoptosis.[4]

  • The JAK/STAT Pathway: The JAK/STAT pathway is involved in the transcription of genes that regulate cell survival and proliferation.[2][6]

By binding to the ATP-binding site of the Bcr-Abl kinase domain, Nilotinib blocks the phosphorylation of these downstream targets, effectively shutting down these pro-cancerous signaling cascades.[3] This leads to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-positive cells.[3] Nilotinib has demonstrated greater potency than its predecessor, imatinib, and is also effective against many imatinib-resistant Bcr-Abl mutations.[2]

References

The Role of Nilotinib-d3 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Nilotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] This technical guide provides an in-depth overview of the application of Nilotinib-d3, a stable isotope-labeled internal standard, in the bioanalytical quantification of Nilotinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. They exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. However, they are distinguishable by their mass-to-charge ratio (m/z). The use of this compound ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound serves as an indispensable tool for the precise quantification of Nilotinib in various biological samples, primarily plasma and serum.[4][5] Its primary function is to act as an internal standard (IS) in LC-MS/MS assays. The analyte (Nilotinib) and the internal standard (this compound) are extracted together from the biological matrix and co-elute during chromatographic separation. By measuring the ratio of the analyte's mass spectrometry signal to that of the known concentration of the internal standard, accurate quantification can be achieved, compensating for potential matrix effects and variations in instrument response.

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Nilotinib and this compound from plasma or serum is protein precipitation.[5] This technique effectively removes a large portion of proteins that can interfere with the analysis.

Detailed Methodology:

  • To 200 µL of a plasma or serum sample, add 10 µL of a 500 ng/mL solution of this compound in an acetonitrile:water (50:50, v/v) mixture.[5]

  • Add 1 mL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.[5]

  • Centrifuge the sample at 16,000 × g for 6 minutes at room temperature.[5]

  • Transfer the resulting supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.[5]

  • Reconstitute the dried residue in 100 µL of a methanol:water (50:50, v/v) solution.[5]

  • Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then subjected to LC-MS/MS analysis for separation and detection of Nilotinib and this compound.

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a Hydro-Synergi column, is typically used for separation.[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol is commonly employed.[5]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[5]

  • Run Time: The chromatographic run time is generally short, often within minutes.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[6] The transitions monitored are specific for Nilotinib and this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Nilotinib using this compound as an internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Nilotinib530.4289.5[5][6]
This compound534.4Not explicitly stated[5]
Parameter Value Reference
Linearity Range2.4 - 4700.0 ng/mL[6]
Lower Limit of Quantification (LLOQ)5 ng/mL[5]
Retention Time~5.4 minutes[5]

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for using this compound and the signaling pathway targeted by Nilotinib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject Sample reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification

Experimental workflow for Nilotinib quantification.

signaling_pathway cluster_cell Cell bcr_abl BCR-ABL Kinase substrate Downstream Substrates bcr_abl->substrate proliferation Cell Proliferation & Survival substrate->proliferation nilotinib Nilotinib nilotinib->bcr_abl Inhibition

Nilotinib's mechanism of action on the BCR-ABL pathway.

Conclusion

This compound is a critical reagent in the field of pharmaceutical analysis and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of Nilotinib in biological matrices. The methodologies outlined in this guide, from sample preparation to instrumental analysis, represent a robust framework for researchers and drug development professionals engaged in the study of Nilotinib. The high sensitivity and specificity of these methods are essential for advancing our understanding of the pharmacokinetics and therapeutic efficacy of this important anti-cancer agent.

References

Physical and chemical characteristics of Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nilotinib-d3

Introduction

This compound is the deuterium-labeled version of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] Structurally related to imatinib, Nilotinib was specifically designed to target the ATP-binding site of the BCR-ABL kinase with higher affinity, overcoming resistance to previous treatments for Chronic Myeloid Leukemia (CML).[3][4][5] The incorporation of three deuterium atoms (d3) creates a stable, heavy-isotope-labeled analog primarily used as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, for pharmacokinetic and metabolic studies.[1][2] Deuteration can potentially alter pharmacokinetic profiles, but the fundamental mechanism of action remains the same as the parent compound.[1] This guide provides a detailed overview of the core physical and chemical properties, analytical methodologies, and the biological mechanism of action for this compound.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

PropertyValueReference(s)
IUPAC Name 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide[6][7]
Synonyms AMN 107-d3, Tasigna-d3, 4-Methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide[1][6][8]
CAS Number 1215678-43-5[1][6][7]
Molecular Formula C₂₈H₁₉D₃F₃N₇O[1]
Molecular Weight 532.53 g/mol [6][7]
Exact Mass 532.20300 Da[1]
Appearance White to off-white powder (Inferred from Nilotinib HCl monohydrate)[9][10]
Purity >95% (HPLC)[7]
Solubility Soluble in DMSO (50 mg/ml for Nilotinib); Poorly soluble in ethanol and water. Aqueous solubility is pH-dependent for the non-deuterated form.[10][11][12][10][11][12]
Storage Conditions -20°C, desiccated, protected from light.[7][11]
LogP 6.81280[1]

Experimental Protocols

Synthesis of this compound

The synthesis of Nilotinib and its analogs typically involves a multi-step process.[13][14] The final step generally involves an amide coupling reaction. For this compound, a deuterated starting material is used.

Exemplary Final Coupling Step:

  • Acid Chloride Formation: The carboxylic acid precursor, 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid, is converted to its acid chloride. This can be achieved by reacting the acid with thionyl chloride (SOCl₂) in a suitable solvent like N-Methyl-pyrrolidone (NMP) at an elevated temperature (e.g., 60°C).

  • Amine Precursor: The key aniline fragment, 3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which contains the deuterium label, is prepared separately.

  • Coupling Reaction: The aniline precursor is coupled with the prepared acid chloride. Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like acetonitrile (CH₃CN).[14]

  • Purification: The final product, this compound, is purified from the reaction mixture. This is commonly achieved using flash chromatography on a silica gel column.[14]

  • Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[14]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for determining the purity and concentration of Nilotinib and its labeled analogs in bulk materials and pharmaceutical formulations.[15][16][17]

General Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size), and an autosampler.[17][18]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of a buffer like 0.1% trifluoroacetic acid in water and an organic modifier like acetonitrile.[17] A common ratio is 65:35 (v/v) buffer to acetonitrile.[17]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[16][17]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[17]

  • Detection: UV detection is performed at a wavelength where the analyte shows significant absorbance, such as 260 nm.[17]

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., mobile phase or a compatible organic solvent like methanol).[18]

    • Working standard solutions are prepared by diluting the stock solution to a range of concentrations (e.g., 5 to 50 µg/mL) to generate a calibration curve.[17]

    • Test samples are prepared by dissolving the bulk material or formulation in the mobile phase, sonicating to ensure complete dissolution, and filtering through a 0.45 µm membrane filter before injection.[15][18]

  • Analysis: A fixed volume (e.g., 20 µL) of the standard and sample solutions is injected into the HPLC system.[17] The retention time and peak area are recorded. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.[15]

Mechanism of Action and Signaling Pathway

Nilotinib exerts its antineoplastic effects by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein, which is the hallmark of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[3][4] It binds with high affinity to the ATP-binding site of the ABL kinase domain, stabilizing the enzyme in its inactive conformation.[5] This action blocks the downstream signaling pathways that are constitutively activated by BCR-ABL, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[4] Nilotinib is also an inhibitor of other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[3]

The diagram below illustrates the BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Nilotinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Activates (Phosphorylation) CrkL CrkL BCR_ABL->CrkL Activates (Phosphorylation) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK Activates (Phosphorylation) PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates (Phosphorylation) Apoptosis Apoptosis (Inhibited) STAT5->Apoptosis Inhibits CrkL->Apoptosis Inhibits Proliferation Cell Proliferation (Upregulated) RAS_MAPK->Proliferation PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibits Nilotinib This compound Nilotinib->BCR_ABL Inhibits

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pathways.

References

A Technical Guide to the Certificate of Analysis and Purity Assessment of Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment methodologies for Nilotinib-d3, an isotopically labeled analog of Nilotinib. Designed for researchers, scientists, and drug development professionals, this document details the critical quality attributes of this compound, outlines experimental protocols for its analysis, and illustrates its mechanism of action through relevant signaling pathways.

Understanding this compound

This compound is a deuterated form of Nilotinib, a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] It is primarily used in the treatment of chronic myeloid leukemia (CML).[2] The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule, making this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[4][5] Its chemical formula is C₂₈H₁₉D₃F₃N₇O, and it has a molecular weight of approximately 532.53 g/mol .[5]

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound provides a summary of its identity, purity, and quality, ensuring it meets predefined specifications. While specific values may vary by lot and manufacturer, a typical CoA includes the following tests and acceptance criteria.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationDescription
Appearance Off-white to yellowish solidVisual inspection of the physical form and color of the material.[6]
Identity Conforms to structureConfirmed by methods like ¹H-NMR and Mass Spectrometry to verify the chemical structure and deuterium incorporation.
Purity (by HPLC) >95% - ≥99.0%The percentage of the active compound relative to impurities, as determined by High-Performance Liquid Chromatography.[6][7]
Related Impurities
Total Impurities≤1.0%The sum of all detected impurities.[6]
Individual Impurity≤0.5%The concentration of any single detected impurity.[6]
Solubility Soluble in DMSO and MethanolThe ability of the compound to dissolve in specified solvents.[3]
Loss on Drying ≤0.5%The amount of volatile matter (e.g., water, residual solvents) removed upon drying.[6]
Storage Temperature -20°CThe recommended temperature to maintain the stability and integrity of the compound.[7]

Purity Assessment: Experimental Protocols

The purity of this compound is predominantly assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities.[8][9][10]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent such as acetonitrile or a mixture of methanol and water.[9][11]

    • Prepare working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 5 to 50 µg/mL).[8]

    • Prepare the test sample by accurately weighing and dissolving the this compound material in the diluent to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][9]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer pH 5) and an organic solvent (e.g., acetonitrile, methanol) is employed.[8][9] A typical ratio is 65:35 (v/v) buffer to acetonitrile.[8]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[8][9]

    • Column Temperature: Maintained at approximately 40°C to ensure reproducibility.[8]

    • Injection Volume: Typically 20 µL.[8]

    • Detection: UV detection at a wavelength of approximately 260 nm, where Nilotinib shows significant absorbance.[8][9]

  • Data Analysis:

    • The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh This compound B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E C18 Column Separation D->E F UV Detection (260 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Purity Report H->I

Figure 1: General workflow for HPLC-based purity assessment of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method used for the quantification of Nilotinib in biological matrices, where this compound serves as the internal standard.[4][12][13]

Experimental Protocol:

  • Sample Preparation (from Plasma):

    • To a plasma sample (e.g., 0.2 mL), add the this compound internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.[12]

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Utilizes a rapid separation on a reverse-phase column with a gradient elution of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.[12][13]

    • Mass Spectrometry: Performed on a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[12]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Nilotinib and this compound to ensure selectivity and accuracy.

      • Nilotinib: m/z 530.4 → 289.5[12][13]

      • This compound (as IS): m/z 534.4 (or similar, depending on labeling) → product ion[12]

  • Data Analysis:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Nilotinib) to the peak area of the internal standard (this compound) against the concentration of the analyte.

    • The concentration of Nilotinib in the unknown samples is then determined from this curve.

LCMS_Workflow cluster_prep Plasma Sample Prep cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P1 Plasma Sample P2 Add this compound (Internal Std) P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 A1 UPLC Separation P4->A1 A2 ESI+ Ionization A1->A2 A3 MRM Detection A2->A3 D1 Calculate Peak Area Ratios A3->D1 D2 Determine Conc. from Calib. Curve D1->D2

Figure 2: Workflow for bioanalytical quantification using this compound as an internal standard.

Mechanism of Action and Signaling Pathway

Nilotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein, the hallmark of CML.[1][2] It binds with high affinity to the ATP-binding site of the Bcr-Abl protein, preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[2][14] This action blocks signal transduction pathways, ultimately leading to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-dependent cells.[2][14] In addition to Bcr-Abl, Nilotinib also inhibits other tyrosine kinases, including c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

G cluster_upstream cluster_downstream Downstream Pro-Survival Pathways cluster_outcomes BCR_ABL BCR-ABL Oncogene RAS RAS/MAPK Pathway BCR_ABL->RAS STAT STAT Pathway BCR_ABL->STAT Proliferation Uncontrolled Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Inhibition of Apoptosis STAT->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Figure 3: Nilotinib's inhibition of the BCR-ABL signaling pathway.

References

The Solubility Profile of Nilotinib-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Nilotinib-d3 in various organic solvents. Understanding the solubility of this deuterated isotopologue of Nilotinib is critical for a range of research and development activities, including in vitro assay development, formulation studies, and analytical method validation. While specific quantitative solubility data for this compound is not extensively available in the public domain, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, this guide will leverage the available solubility data for Nilotinib as a close surrogate.

Core Principles of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, solubility in various media is a critical determinant of bioavailability and therapeutic efficacy. For a compound like Nilotinib, a tyrosine kinase inhibitor, its solubility characteristics influence everything from its formulation into a viable drug product to its performance in preclinical and clinical studies.

Quantitative Solubility Data

The following table summarizes the known solubility of Nilotinib in common organic solvents. This data has been compiled from various technical data sheets and research articles. It is important to note the variability in reported values, which can be attributed to differences in experimental conditions such as temperature, pH, and the specific form of the compound used (e.g., free base vs. salt).

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1], 50 mg/mL[2][3]The significant variance may be due to different experimental conditions or the form of Nilotinib tested.
Dimethylformamide (DMF)~2 mg/mL[1], ~3 mg/mL[3]
EthanolSparingly soluble[4], Very poorly soluble[2][3]
MethanolSparingly soluble[4]
AcetonitrileVery slightly soluble[4]
n-OctanolVery slightly soluble[4]
Chloroform~3 mg/mL[3]
WaterVery poorly soluble[2][3]Maximum solubility is estimated to be around 10-20 µM.[2]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (or Nilotinib) solid powder

  • Selected organic solvents (e.g., DMSO, ethanol, methanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Weigh excess this compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Withdraw and dilute supernatant D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining solubility using the shake-flask method.

Nilotinib's Mechanism of Action: Bcr-Abl Signaling Pathway

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[7][8][9] The Bcr-Abl fusion protein is a constitutively active kinase that drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including the STAT5 pathway. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby blocking its activity and inhibiting downstream signaling.[7][9]

G cluster_0 Bcr-Abl Signaling cluster_1 Inhibition by Nilotinib BcrAbl Bcr-Abl Kinase STAT5 STAT5 BcrAbl->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Activation Nilotinib Nilotinib Nilotinib->BcrAbl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by Nilotinib.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on the available data for Nilotinib. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to determine the solubility of this compound in their specific solvent systems. Furthermore, the visualization of the Bcr-Abl signaling pathway clarifies the mechanism of action of Nilotinib, providing essential context for its application in research and drug development. Accurate and consistent solubility data is paramount for the successful progression of any research involving this compound.

References

Nilotinib-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nilotinib-d3, a deuterated analog of the tyrosine kinase inhibitor Nilotinib. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard in bioanalytical methods, and illustrates the key signaling pathways affected by its parent compound, Nilotinib.

Core Data Presentation

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Nilotinib in biological matrices. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1215678-43-5[1][2][3]
Molecular Formula C₂₈H₁₉D₃F₃N₇O[1][2]
Molecular Weight 532.53 g/mol [1][3]
Synonyms Tasigna-d3, AMN-107-d3, 4-Methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide[1][2]
Unlabeled CAS Number 641571-10-0[3][4]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Nilotinib in human plasma using this compound as an internal standard, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Preparation of Stock and Working Solutions
  • Nilotinib Stock Solution: Prepare a stock solution of Nilotinib at a concentration of 0.5 mg/mL in a mixture of acetonitrile and water (50:50, v/v). Store this solution at 4°C in the dark.

  • Calibration Working Solutions: On the day of analysis, dilute the stock solution in a stepwise manner with acetonitrile:water (50:50, v/v) to create a series of calibration working solutions at concentrations such as 0.1, 0.01, and 0.001 mg/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a 50% (v/v) methanol solution. The concentration of the IS working solution should be appropriate for the expected analyte concentrations, for instance, 500 ng/mL.[5]

Sample Preparation
  • Protein Precipitation: To 100 µL of the plasma sample (or diluted quality control and calibrator samples), add 400 µL of the internal standard working solution.

  • Vortexing and Centrifugation: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation. Subsequently, centrifuge the samples at 12,000 x g for 5 minutes at room temperature.

  • Supernatant Transfer and Dilution: Carefully transfer 100 µL of the resulting supernatant to a clean tube and mix it with 100 µL of 0.1% formic acid in water.

  • Injection: Inject a 10 µL aliquot of this final mixture into the LC-MS system for analysis.[6]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 column, such as a Waters® ACQUITY UPLC® I CLASS, C18 (50 mm × 2.1 mm, 1.7 µm), is suitable for separation.

    • Column Temperature: Maintain the column at a temperature of 50°C.

    • Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol/water is commonly employed.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Operate the mass spectrometer in single-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

    • Monitored m/z Ratios: For SIM mode, the mass-to-charge ratios monitored would be approximately 530.4 for Nilotinib and 534.4 for the this compound internal standard.[4]

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Nilotinib to the peak area of the internal standard against the nominal concentration of the Nilotinib calibration standards.

  • Quantification: Determine the concentration of Nilotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Nilotinib Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[7] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL protein, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the JAK-STAT, MAPK, and PI3K-AKT pathways.[1][2]

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling cluster_nucleus Nucleus BCR_ABL BCR-ABL ADP ADP BCR_ABL->ADP Phosphorylates Substrates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT MAPK MAPK Pathway BCR_ABL->MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds Proliferation Cell Proliferation Survival JAK_STAT->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Mechanism of Nilotinib action on the BCR-ABL signaling pathway.

Bioanalytical Workflow for Nilotinib Quantification

The following diagram illustrates a typical workflow for the quantification of Nilotinib in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow Sample Plasma Sample IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for Nilotinib quantification in plasma.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nilotinib in Human Plasma Using Nilotinib-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nilotinib in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nilotinib-d3, is employed. The protocol details a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Nilotinib.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, which is characteristic of CML.[1][3][4][5] Therapeutic drug monitoring is crucial for optimizing treatment efficacy and minimizing toxicity. LC-MS/MS has become the preferred method for quantifying TKIs due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in instrument response, thereby ensuring the reliability of the results.

Signaling Pathway of Nilotinib

Nilotinib primarily inhibits the BCR-ABL tyrosine kinase, which is a constitutively active enzyme driving the proliferation of leukemia cells in CML.[1][3][4] By binding to the ATP-binding site of the BCR-ABL protein, Nilotinib blocks its downstream signaling pathways, including the JAK-STAT, MAPK (ERK), and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][4][6]

Nilotinib_Signaling_Pathway cluster_cell Leukemic Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Oncoprotein JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT MAPK_ERK MAPK/ERK Pathway BCR_ABL->MAPK_ERK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation MAPK_ERK->Proliferation PI3K_AKT->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Nilotinib's mechanism of action.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the LC-MS/MS analysis of Nilotinib.

Materials and Reagents
  • Nilotinib analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of Nilotinib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Nilotinib working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

    • Prepare a this compound internal standard (IS) working solution by diluting the IS stock solution with methanol. The final concentration will depend on the instrument's sensitivity.

Sample Preparation

The following workflow outlines the protein precipitation method for sample preparation.

Experimental_Workflow cluster_prep Sample Preparation plasma 100 µL Human Plasma (Sample, Calibrator, or QC) is_solution Add this compound Internal Standard Solution plasma->is_solution precipitation Add Acetonitrile (Protein Precipitation) is_solution->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection

Caption: LC-MS/MS sample preparation workflow.

  • To 100 µL of human plasma (calibrator, quality control, or patient sample) in a microcentrifuge tube, add the this compound internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 10 µL
Gradient A linear gradient appropriate for the separation of Nilotinib and its internal standard.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Cone Voltage 60 V
Probe Temperature 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)
Nilotinib Transition m/z 530.7 → 289.5
This compound Transition m/z 534.4 → (Product ion to be determined empirically, likely 289.5 or 292.5)

Note: The exact MRM transition for this compound should be optimized by infusing the standard into the mass spectrometer.

Method Validation Data

The following tables summarize the performance characteristics of similar LC-MS/MS methods for Nilotinib quantification.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Nilotinib50 - 5000>0.9950[7]
Nilotinib5 - 5000Not specified5[8]
Nilotinib2.4 - 4700>0.992.4[9][10]
Nilotinib20 - 10000Not specified20[11]

Table 4: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)Reference
Nilotinib5 (LLOQ)7.85.6109.5[8]
Nilotinib306.83.5101.3[8]
Nilotinib3002.5092.1[8]
Nilotinib30003.12.398.3[8]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Nilotinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a research or clinical setting for therapeutic drug monitoring and pharmacokinetic analysis. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for these studies.

References

Application Notes and Protocol for Nilotinib-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that is highly effective in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, the product of the Philadelphia chromosome translocation, which is a hallmark of CML.[1] Accurate characterization of the pharmacokinetic (PK) profile of nilotinib is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Nilotinib-d3, is the gold standard for quantitative bioanalysis in pharmacokinetic studies, providing high accuracy and precision by correcting for variability in sample processing and instrument response.

These application notes provide a comprehensive protocol for the use of this compound as an internal standard in pharmacokinetic studies of nilotinib. The protocol covers sample preparation, bioanalytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis.

Mechanism of Action

Nilotinib selectively inhibits the tyrosine kinase activity of the BCR-ABL protein by binding to its ATP-binding site with high affinity.[1] This action blocks the downstream signaling pathways that lead to the uncontrolled proliferation of leukemic cells and promotes apoptosis (programmed cell death).[1] In addition to BCR-ABL, nilotinib also inhibits other tyrosine kinases such as c-kit and platelet-derived growth factor receptor (PDGFR).[3]

Caption: Mechanism of action of Nilotinib in inhibiting BCR-ABL signaling.

Experimental Protocols

Bioanalytical Method: Quantification of Nilotinib in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of nilotinib concentrations in human plasma using this compound as an internal standard (IS). The methodology is based on protein precipitation for sample extraction followed by analysis with UPLC-MS/MS.

1. Preparation of Stock and Working Solutions

  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve nilotinib in a suitable solvent such as methanol or a 50:50 (v/v) mixture of acetonitrile and water.[4][5]

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare the stock solution of this compound in the same manner as the nilotinib stock solution.

  • Working Solutions: Prepare serial dilutions of the nilotinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[4] A working solution of this compound should also be prepared by diluting its stock solution.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the nilotinib working solutions to achieve a concentration range that covers the expected in-study sample concentrations (e.g., 2.4 to 4700.0 ng/mL).[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to ensure the accuracy and precision of the assay.[4]

3. Sample Preparation (Protein Precipitation)

  • To a 1.5-mL microcentrifuge tube, add 200 µL of plasma sample (calibrator, QC, or study sample).

  • Add a specified volume of the this compound working solution.

  • Add a protein precipitating agent, such as acetonitrile (e.g., 1 mL).[4]

  • Vortex mix the samples for approximately 1 minute.[4]

  • Centrifuge the samples at high speed (e.g., 16,000 x g) for about 6 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 37 °C.[4]

  • Reconstitute the dried residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Single Dose Administration of Nilotinib (e.g., 200 mg) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage at -40°C or below Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation with this compound) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Quantification Quantification of Nilotinib Concentrations LC_MS_MS->Quantification PK_Parameters Calculation of PK Parameters (Cmax, AUC, Tmax, t1/2) Quantification->PK_Parameters Bioequivalence Bioequivalence Assessment PK_Parameters->Bioequivalence

Caption: Workflow for a pharmacokinetic study of Nilotinib using this compound.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Nilotinib Analysis
ParameterCondition
Chromatographic System UPLC System
Column C18 reverse-phase column
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.15% formic acid and 0.05% ammonium acetate) and an organic phase (e.g., acetonitrile)[6]
Flow Rate 0.25 mL/min[6]
Injection Volume 5-20 µL
Column Temperature Ambient or controlled (e.g., 40°C)[7]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions Nilotinib: m/z 530.7 → 289.5[6]
This compound: (Specific transition to be determined based on deuteration pattern)
Cone Voltage Optimized for each analyte (e.g., 50 V for nilotinib)[6]
Collision Energy Optimized for each analyte (e.g., 30 V for nilotinib)[6]
Table 2: Pharmacokinetic Parameters of Nilotinib in Healthy Volunteers (Fasting Conditions)
ParameterUnitsValue (Geometric Mean)90% Confidence Interval
Cmaxng/mLData not available in a single consistent formatData not available in a single consistent format
AUC(0-t)ngh/mLData not available in a single consistent formatData not available in a single consistent format
AUC(0-∞)ngh/mLData not available in a single consistent formatData not available in a single consistent format
Tmaxh~3Data not available
t1/2h~17Data not available

Note: Specific values for Cmax, AUC(0-t), and AUC(0-∞) can vary significantly between studies depending on the dose administered and the study population. A bioequivalence study in healthy Chinese volunteers found that a generic 200mg nilotinib capsule was bioequivalent to the reference product under fasting conditions, with the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ falling within the 80%-125% acceptance range.[2] Peak plasma concentration is generally reached around 3 hours after oral administration, and the elimination half-life is approximately 17 hours.[8][9]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of nilotinib in plasma samples. This detailed protocol serves as a valuable resource for researchers and scientists involved in pharmacokinetic studies of nilotinib, facilitating accurate data generation for drug development and clinical research. Adherence to these guidelines will ensure high-quality data that can be confidently used for pharmacokinetic modeling and bioequivalence assessments.

References

Application Note: Quantitative Analysis of Nilotinib in Human Plasma using a Validated LC-MS/MS Method with Nilotinib-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used for treating chronic myeloid leukemia (CML) that is Philadelphia chromosome-positive (Ph+).[1][2][3] It functions by selectively inhibiting the BCR-ABL kinase, the protein driving the proliferation of leukemic cells.[2][3] Given the variability in patient response and the potential for adverse effects, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing Nilotinib therapy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. The method employs a stable isotope-labeled internal standard, Nilotinib-d3, to ensure high accuracy and precision, making it suitable for clinical research and drug development.[4]

Mechanism of Action: Nilotinib's Inhibition of BCR-ABL Signaling

Chronic myeloid leukemia is characterized by the Philadelphia chromosome, which produces a fusion gene, BCR-ABL.[2] This gene encodes a constitutively active tyrosine kinase that promotes uncontrolled cell growth and prevents programmed cell death (apoptosis) through various downstream signaling pathways.[1][2] Nilotinib is designed to bind with high affinity to the ATP-binding site of the BCR-ABL protein, effectively blocking its kinase activity and inhibiting downstream signaling, which leads to reduced proliferation and increased apoptosis in cancer cells.[2][5]

Nilotinib_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) BCR_ABL->Downstream Phosphorylates ATP ATP ATP->BCR_ABL Activates Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Inhibits

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Analytical Protocol

This protocol provides a validated method for quantifying Nilotinib in human plasma samples using LC-MS/MS.

Materials and Reagents
  • Nilotinib reference standard

  • This compound internal standard (IS)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (deionized or HPLC grade)

  • Control human plasma (EDTA)

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following tables summarize typical instrument parameters.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Typical Value
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, <5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile or Methanol[7][8]
Flow Rate 0.2 - 0.4 mL/min[7][9]
Injection Volume 5 - 20 µL[10]
Column Temperature Ambient or 40 °C[10]

| Gradient | Isocratic or gradient elution optimized for separation |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Typical Value
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MRM Transition (Nilotinib) m/z 530.4 → 289.5[7][9]
MRM Transition (this compound) m/z 533.4 → 289.5 (or similar appropriate transition)
Capillary Voltage ~4.0 kV[7]
Cone Voltage Optimized for analyte (~50-60 V)[7][9]
Source Temperature ~120 °C[9]

| Desolvation Temperature | ~350 - 400 °C[7][9] |

Experimental Procedures
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nilotinib and this compound in a suitable solvent like methanol or DMSO.[4][9]

  • Working Solutions:

    • Calibration Standards: Serially dilute the Nilotinib stock solution with methanol or acetonitrile/water to create a series of working solutions for calibration standards.[7][11]

    • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 500 ng/mL).[7]

The following workflow outlines the sample preparation process, which is designed to efficiently extract Nilotinib from the plasma matrix.

Experimental_Workflow Start Start: Plasma Sample (e.g., 200 µL) Add_IS 1. Add IS Working Solution (e.g., 10 µL this compound) Start->Add_IS Add_ACN 2. Add Acetonitrile (e.g., 1 mL) Add_IS->Add_ACN Vortex 3. Vortex Mix (1 min) Add_ACN->Vortex Centrifuge 4. Centrifuge (e.g., 16,000 x g for 6 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Evaporate 6. Evaporate to Dryness (Nitrogen stream, 37°C) Transfer->Evaporate Reconstitute 7. Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Inject End: Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for Nilotinib extraction from plasma via protein precipitation.

Protocol Steps:

  • Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[7]

  • Add 10 µL of the this compound internal standard working solution.[7]

  • Add 1 mL of acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[7]

  • Centrifuge at 16,000 x g for 6 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the resulting supernatant to a clean tube.[7]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40 °C.[7]

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The described analytical method has been validated according to regulatory guidelines. The validation demonstrates the method's reliability for the quantitative analysis of Nilotinib in human plasma.

Table 3: Quantitative Performance and Validation Data

Parameter Result Reference
Linearity Range 5 - 5,000 ng/mL [7]
50 - 5,000 ng/mL [4]
20 - 10,000 ng/mL [6]
Lower Limit of Quantification (LLOQ) 5 ng/mL [7]
50 ng/mL [4]
Intra-Assay Precision (% CV) 2.5 - 7.8% [7]
< 10.0% [6]
Inter-Assay Precision (% CV) 0 - 5.6% [7]
< 10.0% [6]
Accuracy (% Recovery) 92.1 - 109.5% [7]

| | 86.9 - 113.1% (within ±15%) |[6] |

This application note presents a comprehensive, validated LC-MS/MS method for the quantitative analysis of Nilotinib in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure, combined with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable and robust assay. This method is well-suited for therapeutic drug monitoring, pharmacokinetic research, and other clinical applications requiring accurate measurement of Nilotinib concentrations.

References

Application Notes and Protocols for Nilotinib-d3 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the extraction of Nilotinib from human plasma, utilizing Nilotinib-d3 as an internal standard. The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring robust and validated procedures for pharmacokinetic and therapeutic drug monitoring studies. The primary analytical technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Nilotinib in plasma is essential for therapeutic drug monitoring to ensure efficacy and prevent toxicity. This compound is a stable isotope-labeled internal standard, ideal for LC-MS/MS analysis as it co-elutes with the analyte and compensates for matrix effects and variations in sample processing.

This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose.[1][3][4]

Experimental Protocol
  • Sample Thawing: Allow frozen plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.

  • Aliquoting: Vortex the plasma samples and aliquot 200 µL into 1.5 mL microcentrifuge tubes.[1]

  • Internal Standard Addition: Add 10 µL of a 500 ng/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Protein Precipitation: Add 1 mL of acetonitrile to each tube.[1]

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 16,000 × g for 6 minutes at room temperature.[1]

  • Supernatant Transfer: Carefully transfer the resulting supernatant to clean borosilicate glass tubes.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.[1]

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Workflow Diagram

A Start: Plasma Sample (200 µL) B Add Internal Standard (this compound) A->B C Add Acetonitrile (1 mL) B->C D Vortex (1 min) C->D E Centrifuge (16,000 x g, 6 min) D->E F Transfer Supernatant E->F G Evaporate to Dryness (N2, 37°C) F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Protein Precipitation Workflow

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.

Experimental Protocol
  • Sample Thawing: Thaw plasma samples, QCs, and calibration standards at room temperature.

  • Aliquoting: Pipette a specific volume of plasma into a clean tube.

  • Internal Standard Addition: Add a known amount of this compound internal standard solution.

  • pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize the extraction of Nilotinib.

  • Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).[5][6]

  • Vortexing/Mixing: Vortex or mix the sample vigorously to ensure efficient extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer containing the analyte to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow Diagram

A Start: Plasma Sample B Add Internal Standard (this compound) A->B C Add Extraction Solvent (e.g., Ethyl Acetate) B->C D Vortex/Mix C->D E Centrifuge D->E F Transfer Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Liquid-Liquid Extraction Workflow

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is often used when low detection limits are required.

Experimental Protocol
  • Sample Thawing: Allow plasma samples, QCs, and calibration standards to thaw at room temperature.

  • Aliquoting and Dilution: Take 100 µL of plasma and dilute as necessary.[7]

  • Internal Standard Addition: Add the this compound internal standard.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using a strong solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Workflow Diagram

A Start: Plasma Sample (100 µL) B Add Internal Standard (this compound) A->B C Condition SPE Cartridge B->C D Load Sample C->D E Wash Cartridge D->E F Elute Analyte E->F G Evaporate Eluate F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods based on published literature.

Table 1: Method Performance Characteristics
ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Oasis HLB)
Linearity Range (ng/mL) 5 - 5000[1]2.4 - 4700[5][6]10 - 5000[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1]2.4[5][6]10[7]
Recovery (%) ≥65.1[4]Not explicitly stated72 - 78[7]
Intra-assay Precision (% CV) 2.5 - 7.8[1]< 10.0< 10.0[7]
Inter-assay Precision (% CV) 0 - 5.6[1]< 10.0< 10.0[7]
Accuracy (%) 92.1 - 109.5[1]Within 10.4%Within 10.4%[7]
Table 2: LC-MS/MS Parameters
ParameterTypical Conditions
Analytical Column C18 or Phenyl column[5][6]
Mobile Phase Acetonitrile/Methanol and water with formic acid or ammonium acetate[1][5][6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Monitored Transitions (m/z) Nilotinib: 530.4 → [Product Ion]
This compound: 534.4 → [Product Ion][1]

Conclusion

The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the study. Protein precipitation is a rapid and simple method suitable for high-throughput analysis. Liquid-liquid extraction provides cleaner samples than PPT, while solid-phase extraction offers the highest level of sample purity, which is ideal for applications requiring maximum sensitivity. All three methods, when properly validated, can provide accurate and precise quantification of Nilotinib in plasma for clinical and research applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[1][2] Its activity extends to other kinases such as c-KIT, platelet-derived growth factor receptors (PDGFR), and DDR1, making it a valuable tool in cancer research and drug discovery.[1][3][4] High-throughput screening (HTS) assays are crucial for the identification of novel kinase inhibitors. While Nilotinib itself can serve as a reference compound in such screens, its deuterated analog, Nilotinib-d3, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for accurate quantification.[5]

These application notes provide an overview of HTS assays relevant to Nilotinib's targets and detail protocols where this compound plays a critical role in ensuring data accuracy and reliability.

Signaling Pathways Targeted by Nilotinib

Nilotinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary target is the constitutively active BCR-ABL tyrosine kinase in Philadelphia chromosome-positive CML.[3][4] Inhibition of BCR-ABL blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, leading to apoptosis of cancer cells. Nilotinib also inhibits other receptor tyrosine kinases, including c-KIT and PDGFR, which are implicated in various malignancies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->PDGFR Inhibits Nilotinib->cKIT Inhibits Nilotinib->BCR_ABL Inhibits

Nilotinib Signaling Pathway Inhibition

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen for novel inhibitors of tyrosine kinases targeted by Nilotinib. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays utilize purified kinase enzymes and substrates to measure enzymatic activity directly. They are suitable for large-scale screening and identifying direct inhibitors.

Example: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BCR-ABL Kinase Activity

This assay measures the phosphorylation of a biotinylated peptide substrate by the BCR-ABL kinase.

Experimental Protocol: HTRF BCR-ABL Kinase Assay

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
  • BCR-ABL Enzyme: Recombinant human BCR-ABL kinase, diluted in kinase buffer.
  • Peptide Substrate: Biotinylated peptide substrate, diluted in kinase buffer.
  • ATP Solution: Adenosine triphosphate, diluted in kinase buffer to a concentration of 2x the final desired concentration.
  • Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor) and streptavidin-XL665 (donor), prepared according to the manufacturer's instructions.
  • Test Compounds & Controls: Test compounds, Nilotinib (positive control), and DMSO (negative control) diluted in kinase buffer.

2. Assay Procedure:

  • Dispense 2 µL of test compounds or controls into a 384-well low-volume microplate.
  • Add 4 µL of BCR-ABL enzyme solution to each well.
  • Add 4 µL of the biotinylated peptide substrate to each well.
  • Incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 10 µL of ATP solution.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 10 µL of the detection reagent mixture.
  • Incubate for 60 minutes at room temperature to allow for signal development.
  • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
  • Normalize the data using positive and negative controls.
  • Determine the IC50 values for hit compounds.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring kinase activity within a cellular environment. These assays can identify compounds that are cell-permeable and effective at physiological ATP concentrations.

Example: Cell-Based Proliferation Assay in K562 Cells

This assay measures the anti-proliferative effect of compounds on the K562 human CML cell line, which endogenously expresses the BCR-ABL oncoprotein.

Experimental Protocol: K562 Cell Proliferation Assay

1. Cell Culture:

  • Maintain K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

  • Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
  • Prepare serial dilutions of test compounds and controls (Nilotinib and DMSO).
  • Add 100 µL of the 2x compound dilutions to the respective wells.
  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
  • Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the luminescence data to the DMSO-treated control wells.
  • Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) values.

Role of this compound in HTS Workflows

While not a direct participant in the primary screening assays, this compound is indispensable for downstream hit validation and characterization, particularly when using LC-MS/MS for quantitative analysis. Deuterated internal standards are crucial for correcting for variations in sample preparation and mass spectrometer response, thereby ensuring high accuracy and precision.

cluster_hts High-Throughput Screening cluster_validation Hit Validation & Characterization Primary_Screen Primary Screen (e.g., HTRF, Cell Proliferation) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response ADME_Tox In Vitro ADME/Tox (e.g., Metabolic Stability) Hit_Identification->ADME_Tox LC_MS LC-MS/MS Analysis Dose_Response->LC_MS ADME_Tox->LC_MS Nilotinib_d3 This compound (Internal Standard) Nilotinib_d3->LC_MS Ensures Accuracy

Role of this compound in HTS Workflow

Protocol for Quantitative Analysis using this compound

This protocol describes a general method for the quantification of an analyte (e.g., a hit compound from an HTS campaign) in a biological matrix using LC-MS/MS with this compound as an internal standard.

Experimental Protocol: LC-MS/MS Quantification with this compound

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, cell lysate, or other biological matrix in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and for this compound (e.g., m/z 533.2 -> m/z 282.1).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to this compound against the analyte concentration.
  • Quantify the analyte concentration in the unknown samples using the calibration curve.

Data Presentation

Quantitative data from HTS and subsequent validation assays should be summarized in clear and concise tables for easy comparison.

Table 1: HTS Assay Performance Metrics

ParameterHTRF BCR-ABL AssayK562 Proliferation Assay
Z'-factor > 0.7> 0.6
Signal-to-Background > 10> 5
Nilotinib IC50/GI50 5 - 20 nM10 - 50 nM

Table 2: Example LC-MS/MS Validation Data for a Hit Compound

Sample IDAnalyte Peak AreaThis compound Peak AreaPeak Area RatioCalculated Conc. (ng/mL)
Blank01,502,34500
Cal 112,5671,498,7650.00841.0
Cal 224,8901,510,2340.01652.0
QC Low49,9871,489,5430.03364.1
QC High498,7651,505,6780.331240.5
Sample 1125,4321,495,3210.083910.2

Conclusion

High-throughput screening assays are essential for the discovery of novel kinase inhibitors. While Nilotinib serves as a valuable reference compound for assays targeting BCR-ABL and other kinases, its deuterated form, this compound, is a critical tool for ensuring the accuracy and reliability of quantitative bioanalytical data in the hit-to-lead process. The protocols and application notes provided here offer a framework for researchers to design and implement robust HTS campaigns and subsequent validation studies in the field of kinase inhibitor drug discovery.

References

Application Notes and Protocols for Nilotinib-d3 in Therapeutic Drug Monitoring (TDM) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that is highly effective in the treatment of chronic myeloid leukemia (CML).[1] Therapeutic drug monitoring (TDM) of nilotinib is crucial for optimizing clinical outcomes by ensuring that plasma concentrations are within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[2] The use of a stable isotope-labeled internal standard, such as Nilotinib-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for accurate and precise quantification of nilotinib in patient plasma samples. This document provides detailed application notes and protocols for the use of this compound in TDM assays.

Principle of the Assay

This method employs ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitative analysis of nilotinib in human plasma. The assay utilizes this compound as an internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response. Plasma samples are prepared using a simple protein precipitation method. The analyte and internal standard are then separated chromatographically and detected by a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.

Materials and Reagents

  • Nilotinib reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Ultrapure water

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve nilotinib and this compound in dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Nilotinib Working Solutions: Prepare a series of working solutions by serially diluting the nilotinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibrators, QCs, and patient samples.

  • Pipette 50 µL of the appropriate standard, QC, or patient plasma sample into the labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Conditions

UPLC System:

ParameterValue
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nilotinib530.4289.5
This compound534.4289.5

Method Validation Data

The following tables summarize the typical performance characteristics of a validated LC-MS/MS assay for nilotinib using this compound as an internal standard.

Linearity and Sensitivity
ParameterValue
Calibration Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL

Data synthesized from multiple sources demonstrating typical assay performance.[3][4]

Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC 150< 10%< 10%± 15%
Medium QC 1500< 10%< 10%± 15%
High QC 4000< 10%< 10%± 15%

Representative data compiled from published methods.

Recovery
QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low QC 150> 85%
Medium QC 1500> 85%
High QC 4000> 85%

Typical recovery values for protein precipitation methods.[5]

Visualizations

Experimental Workflow

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Patient Plasma (50 µL) is IS (this compound in ACN) 150 µL mix Vortex Mix (1 min) is->mix centrifuge Centrifuge (12,000 x g, 10 min) mix->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc ms MS/MS Detection (MRM Mode) uplc->ms quant Quantification (Peak Area Ratio) ms->quant report Report Result (ng/mL) quant->report

Caption: Workflow for Nilotinib TDM using LC-MS/MS.

Nilotinib Mechanism of Action: BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway cluster_nucleus Nucleus bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) grb2 Grb2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k jak JAK bcr_abl->jak ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis stat5 STAT5 jak->stat5 stat5->proliferation nilotinib Nilotinib nilotinib->bcr_abl Inhibits

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

Conclusion

The UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of nilotinib in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential in a clinical setting. Adherence to these protocols will enable researchers and clinicians to obtain accurate and reliable data to guide individualized nilotinib therapy, ultimately improving patient outcomes.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nilotinib in Human Plasma using Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nilotinib in human plasma. The method utilizes Nilotinib-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Nilotinib.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2] Therapeutic drug monitoring is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[1] LC-MS/MS has become the preferred technique for quantifying Nilotinib in biological matrices due to its high sensitivity and specificity.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities during sample preparation and injection, leading to reliable quantification.[3][6] This document provides a detailed protocol for the determination of Nilotinib in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Nilotinib reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile[7][8][9]

  • Formic acid, LC-MS grade[3][4][7]

  • Ultrapure water

  • Control human plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nilotinib and this compound in methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate Nilotinib working solutions to achieve a concentration range of 2.5 ng/mL to 5000 ng/mL.[4][7]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[7]

  • Vortex mix thoroughly for 2 minutes.

  • Centrifuge the samples at 12,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

G Diagram 1: Sample Preparation Workflow cluster_sample cluster_prep A 1. Plasma Sample (100 µL) B 2. Add Internal Standard (this compound) A->B C 3. Add Acetonitrile (300 µL) (Protein Precipitation) B->C D 4. Vortex (2 min) C->D E 5. Centrifuge (12,000 x g, 5 min) D->E F 6. Collect Supernatant E->F G 7. Inject into LC-MS/MS F->G G Diagram 2: Principle of IS Quantification cluster_sample cluster_detection A Nilotinib (Analyte in Sample) C Co-extraction & Co-injection A->C B This compound (Known Amount of IS Added) B->C D Mass Spectrometer (Detects by m/z) C->D E Peak Area (Analyte) m/z 530.7 → 289.5 D->E F Peak Area (IS) m/z 533.7 → 289.5 D->F G Calculate Peak Area Ratio (Analyte / IS) E->G F->G H Determine Concentration (from Calibration Curve) G->H

References

Application Notes and Protocols: Use of Nilotinib-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nilotinib-d3, a deuterium-labeled analog of Nilotinib, in drug metabolism and pharmacokinetics (DMPK) studies. This compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Nilotinib in biological matrices. This document outlines detailed protocols for bioanalytical assays, summarizes key quantitative data, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to Nilotinib and the Role of this compound

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Understanding its pharmacokinetic and metabolic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Deuterium-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Nilotinib, ensuring similar behavior during sample preparation (e.g., extraction recovery) and chromatographic separation.

  • Co-elution: It co-elutes with the unlabeled analyte, which helps to compensate for matrix effects and variations in instrument response.

  • Mass Differentiation: The mass difference between Nilotinib (m/z 529.5) and this compound (m/z 532.5) allows for their simultaneous but distinct detection by the mass spectrometer, leading to highly accurate and precise quantification.

Application: Quantitative Bioanalysis of Nilotinib in Human Plasma

This compound is predominantly used as an internal standard for the quantification of Nilotinib in human plasma to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Experimental Workflow for Nilotinib Quantification

The following diagram illustrates a typical workflow for the quantification of Nilotinib in plasma samples using this compound as an internal standard.

G cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Quantification Plasma Plasma Sample Collection Spike Spike with this compound (Internal Standard) Plasma->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration (Nilotinib & this compound) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: Workflow for Nilotinib quantification in plasma.
Detailed Experimental Protocol

This protocol is a composite based on validated methods for the quantification of Nilotinib in human plasma using this compound as an internal standard.[1][2]

2.1. Materials and Reagents

  • Nilotinib reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Water (deionized, 18 MΩ·cm)

2.2. Stock and Working Solutions

  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 500 ng/mL) in 50% methanol.[3]

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Transfer 100 µL of the clear supernatant to a clean tube.

  • Add 100 µL of 0.1% formic acid in water.

  • Vortex and inject 10 µL into the LC-MS/MS system.

2.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
Column Temperature 40-50 °C
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium Formate in Water/Acetonitrile (95:5, v/v)
Mobile Phase B 0.1% Formic acid and 2 mM Ammonium Formate in Acetonitrile/Water (95:5, v/v)
Flow Rate 0.25 - 0.5 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Nilotinib: 530.7 → 289.5This compound: 534.4 → 293.18[4]
Collision Energy Optimized for each transition (e.g., 30 V for Nilotinib)

2.5. Data Analysis

  • Integrate the peak areas for Nilotinib and this compound.

  • Calculate the peak area ratio of Nilotinib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

  • Determine the concentration of Nilotinib in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods using this compound as an internal standard for the quantification of Nilotinib in human plasma.[1][5][6]

ParameterTypical Range/Value
Linearity Range 2.4 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 2.4 - 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Extraction Recovery > 80%

Application: Understanding Nilotinib Metabolism

While the primary role of this compound is as an internal standard, understanding the metabolism of Nilotinib is crucial for interpreting DMPK data. Nilotinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[7][8] The main metabolic pathways are oxidation and hydroxylation.[9]

Nilotinib Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Nilotinib.

G Nilotinib Nilotinib CYP3A4 CYP3A4 (Major) CYP2C8 (Minor) Nilotinib->CYP3A4 Metabolites Oxidized and Hydroxylated Metabolites Excretion Fecal Excretion (>90%) Metabolites->Excretion CYP3A4->Metabolites Metabolism

Caption: Primary metabolic pathway of Nilotinib.

Note on Metabolite Activity: The metabolites of Nilotinib do not significantly contribute to its pharmacological activity.[7]

Further Applications and Considerations

While the predominant use of this compound is as an internal standard, stable isotope-labeled compounds have broader applications in DMPK studies, including:

  • Metabolite Identification: Co-administration of a mixture of labeled and unlabeled drug (e.g., a 1:1 ratio) can aid in distinguishing drug-related metabolites from endogenous matrix components in mass spectrometry scans. The characteristic isotopic pattern of the parent drug will also be present in its metabolites.

  • In Vitro Metabolism Studies: this compound can be used as an internal standard in in vitro systems, such as human liver microsomes or hepatocytes, to accurately quantify the rate of Nilotinib metabolism and assess potential drug-drug interactions.

  • Absolute Bioavailability Studies: A labeled version of the drug can be administered intravenously concurrently with an oral dose of the unlabeled drug. The ratio of the two in plasma can be used to determine the absolute bioavailability.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Nilotinib in biological matrices, which is fundamental for robust DMPK studies. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement reliable bioanalytical methods for Nilotinib. The use of such stable isotope-labeled internal standards is a best practice in modern bioanalysis, ensuring data quality and integrity in both preclinical and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Nilotinib and Nilotinib-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Nilotinib and its deuterated internal standard, Nilotinib-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Nilotinib and this compound in a question-and-answer format.

Q1: My Nilotinib and this compound peaks are co-eluting. How can I improve their resolution?

A1: Co-elution of an analyte and its deuterated internal standard can be addressed by systematically optimizing the chromatographic conditions. Since Nilotinib and this compound have very similar physicochemical properties, achieving baseline separation can be challenging but is often not necessary for mass spectrometry-based detection. However, if separation is required or if co-elution is impacting assay performance, consider the following strategies:

  • Gradient Slope Adjustment: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the resolution of closely eluting peaks. Start by decreasing the rate of change of the organic mobile phase percentage over time. For example, if your current gradient is a rapid ramp from 30% to 90% acetonitrile in 5 minutes, try extending this to 10 or 15 minutes.

  • Mobile Phase Composition: While acetonitrile is a common organic modifier, methanol can offer different selectivity. Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol. The different dipole and hydrogen-bonding characteristics of methanol can alter the retention behavior of your analytes.

  • Mobile Phase pH: Nilotinib has ionizable functional groups, and its retention on a reversed-phase column is sensitive to the pH of the mobile phase. Adjusting the pH can alter the degree of ionization and, consequently, the retention time. Small adjustments to the mobile phase pH, for instance, from 3.0 to 3.5, can sometimes be sufficient to resolve closely eluting compounds. Ensure the chosen pH is within the stable range for your column.

  • Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer rates. Experiment with temperatures in the range of 30°C to 50°C.

Q2: I'm observing poor peak shape (tailing or fronting) for my Nilotinib and this compound peaks. What could be the cause and how can I fix it?

A2: Poor peak shape can be caused by a variety of factors. Here are some common causes and solutions:

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This is common with basic compounds like Nilotinib on silica-based C18 columns.

    • Mobile Phase Additives: Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can protonate the silanol groups on the stationary phase and the basic sites on the analyte, reducing secondary interactions and improving peak shape.

    • Buffer Concentration: Ensure your buffer concentration is adequate, especially if operating near the pKa of Nilotinib, to maintain a consistent pH and minimize peak tailing.

  • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape. Replace the guard column and, if the problem persists, try flushing or replacing the analytical column.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Q3: My retention times for Nilotinib and this compound are drifting between injections. What should I check?

A3: Retention time drift can compromise the reliability of your analysis. Here are the primary aspects to investigate:

  • Column Equilibration: Insufficient column equilibration between injections is a common cause of retention time drift in gradient elution. Ensure that the column is re-equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before the next injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate pH adjustment. If using buffered mobile phases, be aware that the pH can change over time.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pumps are delivering a consistent and accurate flow rate. Fluctuations in pressure can indicate pump issues.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient to separate Nilotinib and this compound?

A1: A good starting point would be a reversed-phase method using a C18 column. Based on published methods, a gradient of acetonitrile and water (both with 0.1% formic acid) is a common choice.

Q2: Is it always necessary to chromatographically separate Nilotinib from this compound?

A2: For mass spectrometry-based detection (LC-MS/MS), baseline separation is often not required. The mass spectrometer can differentiate between the two compounds based on their different mass-to-charge ratios (m/z). However, good chromatography with sharp, symmetrical peaks is still essential for accurate quantification. In some cases, severe ion suppression from a co-eluting analyte can impact the signal of the other, making some degree of separation desirable.

Q3: What type of HPLC column is recommended for Nilotinib analysis?

A3: A C18 column is the most commonly used stationary phase for Nilotinib analysis.[1][2] Columns with a particle size of 5 µm or smaller are suitable. For higher resolution and faster analysis, consider using a column with smaller particles (e.g., sub-2 µm) if your HPLC system can handle the higher backpressure.

Experimental Protocols

Below are examples of experimental protocols adapted from published literature that can serve as a starting point for your method development.

Table 1: Example LC-MS/MS Method Parameters for Nilotinib and this compound Analysis

ParameterCondition 1Condition 2
Column C18, 50 x 2.1 mm, 1.8 µmC18, 100 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate, pH 3.5
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min1.0 mL/min
Gradient 30% B to 90% B in 5 min, hold for 2 min, return to 30% B in 0.1 min, re-equilibrate for 2.9 min40% B to 80% B in 8 min, hold for 2 min, return to 40% B in 0.5 min, re-equilibrate for 4.5 min
Column Temp. 40°C35°C
Injection Vol. 5 µL10 µL
MS Detection ESI PositiveESI Positive
MRM Transition Nilotinib: 530.2 -> 289.1; this compound: 533.2 -> 292.1Nilotinib: 530.2 -> 412.2; this compound: 533.2 -> 415.2

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the separation of Nilotinib and this compound.

TroubleshootingWorkflow cluster_coelution Troubleshooting Co-elution cluster_peak_shape Troubleshooting Poor Peak Shape cluster_retention_drift Troubleshooting Retention Time Drift start Start: Chromatographic Issue issue Identify the Primary Issue start->issue coelution Co-elution / Poor Resolution issue->coelution Resolution < 1.5 peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Asymmetry > 1.2 retention_drift Retention Time Drift issue->retention_drift RT Shift > 2% gradient_slope Decrease Gradient Slope coelution->gradient_slope check_overload Reduce Injection Volume/Concentration peak_shape->check_overload equilibration Increase Column Equilibration Time retention_drift->equilibration mobile_phase_comp Change Organic Modifier (e.g., ACN to MeOH) gradient_slope->mobile_phase_comp mobile_phase_ph Adjust Mobile Phase pH (± 0.2 units) mobile_phase_comp->mobile_phase_ph column_temp Vary Column Temperature mobile_phase_ph->column_temp end Problem Resolved column_temp->end add_modifier Add/Increase Mobile Phase Modifier (e.g., 0.1% FA) check_overload->add_modifier check_column Check/Replace Guard/Analytical Column add_modifier->check_column check_solvent Ensure Injection Solvent is Weaker than Mobile Phase check_column->check_solvent check_solvent->end mobile_phase_prep Check Mobile Phase Preparation equilibration->mobile_phase_prep pump_check Check Pump Performance and for Leaks mobile_phase_prep->pump_check temp_stability Verify Column Temperature Stability pump_check->temp_stability temp_stability->end

A logical workflow for troubleshooting common LC issues.

References

Matrix effects affecting Nilotinib-d3 quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Nilotinib-d3 in biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting substances from the biological matrix.[1] These interfering components can either suppress or enhance the ionization of Nilotinib and its internal standard, this compound, leading to inaccurate quantification.[2] Common sources of matrix effects in plasma samples include phospholipids and other endogenous compounds.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte (Nilotinib), it co-elutes and experiences similar matrix effects.[3] This co-behavior allows the SIL-IS to compensate for variations in sample extraction, and ion suppression or enhancement, leading to more accurate and precise results. However, significant matrix effects can still impact the assay's sensitivity and reproducibility.[1]

Q3: What are the common signs of significant matrix effects in my assay?

A3: Signs of problematic matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte-to-internal standard area ratios across different lots of blank matrix.

  • Significant ion suppression or enhancement when comparing the analyte response in post-extraction spiked samples to a neat solution.[4]

  • Drifting retention times or distorted peak shapes.[5]

Q4: Which sample preparation technique is best for minimizing matrix effects for Nilotinib?

A4: The choice of sample preparation is critical for reducing matrix effects. While Protein Precipitation (PPT) is simple, it often leaves a significant amount of matrix components in the sample.[6][7] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE) generally provide cleaner extracts.[6][7][8] For tyrosine kinase inhibitors like Nilotinib, SLE has been shown to offer a good balance of high recovery and minimal matrix effects.[6][7]

Troubleshooting Guides

Issue 1: High Variability in QC Samples

Possible Cause: Inconsistent matrix effects between different wells or samples, or inefficient sample cleanup.

Troubleshooting Steps:

  • Evaluate Sample Preparation: If using PPT, consider switching to a more rigorous method like SPE or LLE to improve the removal of interfering substances.[8]

  • Optimize Chromatography: Ensure chromatographic separation of Nilotinib from the bulk of matrix components, especially phospholipids. This can be achieved by adjusting the mobile phase gradient or using a column with a different chemistry.

  • Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no residual analyte is being carried over to subsequent injections.[9]

Issue 2: Ion Suppression or Enhancement Observed

Possible Cause: Co-elution of matrix components with Nilotinib and this compound.

Troubleshooting Steps:

  • Post-Column Infusion Experiment: To identify regions of ion suppression in your chromatogram, perform a post-column infusion experiment. A constant flow of Nilotinib solution is introduced into the MS source while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate retention times where ion suppression occurs.[4]

  • Modify Chromatographic Conditions: Adjust the gradient to move the Nilotinib peak away from areas of significant ion suppression.

  • Improve Sample Cleanup: Employ a more effective sample preparation technique. For example, if using a generic SPE protocol, optimize the wash and elution steps.

Issue 3: Inaccurate Results with this compound Internal Standard

Possible Cause: While this compound compensates for many matrix-related issues, severe ion suppression can still affect the overall signal intensity and impact the limit of quantification. In rare cases, the deuterated standard itself can have issues.

Troubleshooting Steps:

  • Assess Absolute Response: Monitor the absolute peak areas of both Nilotinib and this compound. If both are consistently low in patient samples compared to calibration standards, it points to significant ion suppression.

  • Verify Internal Standard Purity and Stability: Ensure the chemical and isotopic purity of your this compound standard. Deuterated standards can sometimes have limitations, though this is less common with modern labeling techniques.[3]

  • Matrix-Specific Calibration Curves: If analyzing samples from different populations (e.g., pediatric vs. adult), consider preparing matrix-matched calibration curves if the matrix composition is expected to differ significantly.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nilotinib Analysis

Sample Preparation MethodTypical Recovery of NilotinibRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >80%[6][7]Can be significant[6][7]Simple, fast, and inexpensive.High levels of residual matrix components.[6]
Liquid-Liquid Extraction (LLE) 82.6% - 103.4%[8]Generally low.Cleaner extracts than PPT.[8]Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE) >80% (with optimization)[6][7]Variable, dependent on sorbent and protocol.[6][7]High degree of selectivity and sample cleanup.Can be more expensive and require method development.
Supported Liquid Extraction (SLE) >80%[6][7]Generally low.[6][7]High recovery and clean extracts, easy to automate.Can be more expensive than PPT and LLE.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Objective: To quantitatively assess the degree of ion suppression or enhancement.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Nilotinib and this compound spiked into the mobile phase or a neat solvent.

      • Set B: Blank biological samples (e.g., plasma) from at least six different sources are extracted. The resulting blank extracts are then spiked with Nilotinib and this compound at the same concentrations as Set A.

      • Set C: Blank biological samples are spiked with Nilotinib and this compound before the extraction process.

    • Analyze all samples by LC-MS/MS.

    • Calculations:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

      • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)
  • Objective: To extract Nilotinib from plasma with high recovery and minimal matrix effects.

  • Materials: SLE+ plate/cartridge, human plasma, Nilotinib and this compound stock solutions, water, and a water-immiscible organic solvent (e.g., ethyl acetate).

  • Procedure:

    • Pre-treat plasma sample by diluting with water (e.g., 1:1 v/v).

    • Load the diluted plasma onto the SLE plate/cartridge and wait for 5 minutes for the sample to be absorbed.

    • Apply a water-immiscible organic solvent (e.g., ethyl acetate) to elute the analytes. A second elution with the same solvent can be performed to maximize recovery.

    • Evaporate the collected eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Inconsistent this compound Results start Start: Inconsistent Results Observed check_qc Review QC Sample Data (Precision and Accuracy) start->check_qc qc_fail QC Failure (>15% CV or Bias) check_qc->qc_fail check_system Investigate LC-MS/MS System Performance (Carryover, System Suitability) qc_fail->check_system Yes end End: Consistent Results Achieved qc_fail->end No system_ok System Performance OK? check_system->system_ok investigate_matrix Investigate Matrix Effects system_ok->investigate_matrix Yes fix_system Troubleshoot LC-MS/MS System (e.g., Clean Source, Check for Leaks) system_ok->fix_system No matrix_eval Perform Matrix Effect Experiment (Post-Extraction Spike vs. Neat Solution) investigate_matrix->matrix_eval matrix_present Significant Matrix Effect? matrix_eval->matrix_present optimize_cleanup Optimize Sample Preparation (e.g., Switch from PPT to SPE/SLE) matrix_present->optimize_cleanup Yes matrix_present->end No optimize_chrom Optimize Chromatography (e.g., Modify Gradient, Change Column) optimize_cleanup->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate revalidate->end fix_system->check_system Experimental Workflow for Matrix Effect Evaluation start Start prep_set_a Prepare Set A: Analyte in Neat Solution start->prep_set_a extract_blank Extract Blank Matrix start->extract_blank spike_pre Spike Blank Matrix with Analyte start->spike_pre analyze Analyze all Sets by LC-MS/MS prep_set_a->analyze prep_set_b Prepare Set B: Post-Extraction Spike prep_set_b->analyze prep_set_c Prepare Set C: Pre-Extraction Spike prep_set_c->analyze spike_post Spike with Analyte extract_blank->spike_post spike_post->prep_set_b extract_spiked Extract Spiked Matrix spike_pre->extract_spiked extract_spiked->prep_set_c calculate_mf Calculate Matrix Factor (MF): MF = Area(B) / Area(A) analyze->calculate_mf calculate_re Calculate Recovery (RE): RE = Area(C) / Area(B) analyze->calculate_re interpret Interpret Results: MF≠1 -> Matrix Effect RE<100% -> Incomplete Recovery calculate_mf->interpret calculate_re->interpret end End interpret->end

References

Improving recovery of Nilotinib-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Nilotinib-d3 during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low recovery of this compound during our protein precipitation extraction from human plasma. What are the potential causes and solutions?

A1: Low recovery of this compound following protein precipitation can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Protein Precipitation: Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio to the plasma sample. A common starting point is a 3:1 or 4:1 solvent-to-plasma ratio. Inadequate solvent volume can lead to incomplete protein removal, trapping this compound in the protein pellet.

  • Precipitation of the Analyte: Nilotinib has limited solubility. Using an excessively high volume of organic solvent could cause this compound to precipitate along with the proteins. Experiment with different solvent ratios to find the optimal balance.

  • pH of the Sample: The pH of the sample can influence the solubility and stability of Nilotinib. While some methods do not require pH adjustment, others may benefit from acidification (e.g., with formic acid) to enhance the solubility of Nilotinib in the extraction solvent.

  • Insufficient Vortexing/Mixing: Thoroughly vortex the sample after adding the precipitating solvent to ensure complete protein denaturation and release of the analyte into the supernatant.

  • Premature Analyte Degradation: While Nilotinib is relatively stable, prolonged exposure to certain conditions can lead to degradation. Process samples promptly and store them appropriately. One study noted that Nilotinib is slightly sensitive to oxidation.[1]

Q2: Our lab is using solid-phase extraction (SPE) for this compound, but the recovery is inconsistent. How can we improve this?

A2: Inconsistent recovery with SPE can be addressed by systematically optimizing each step of the process:

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with methanol and then equilibrated with water or an appropriate buffer. Inadequate conditioning can lead to poor retention of the analyte.

  • Sample Loading: The pH of the sample loaded onto the cartridge is crucial. Adjusting the sample pH can improve the interaction of this compound with the sorbent.

  • Washing Step: The wash solvent should be strong enough to remove interferences without eluting the analyte. If you suspect analyte loss during this step, try using a weaker wash solvent (e.g., a lower percentage of organic solvent).

  • Elution Step: The elution solvent must be strong enough to completely desorb this compound from the sorbent. You may need to optimize the organic solvent composition and pH of the elution solvent. For instance, adding a small amount of ammonia or formic acid to the elution solvent can improve the recovery of basic or acidic compounds, respectively.

  • Drying Step: Ensure the cartridge is adequately dried before elution, as residual water can affect the elution efficiency of organic solvents.

Q3: We are considering switching to liquid-liquid extraction (LLE) for this compound. What are the key parameters to optimize for high recovery?

A3: LLE is a powerful technique that relies on the differential solubility of the analyte in two immiscible liquids. To optimize LLE for this compound:

  • Choice of Extraction Solvent: Select an organic solvent in which Nilotinib is highly soluble and which is immiscible with the aqueous sample matrix. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane.

  • pH Adjustment: The pH of the aqueous phase is critical. Adjusting the pH to suppress the ionization of Nilotinib will increase its partitioning into the organic phase. As Nilotinib is a basic compound, adjusting the sample pH to be above its pKa will generally improve extraction efficiency into an organic solvent.

  • Salting-out Effect: Adding salt (e.g., NaCl) to the aqueous phase can increase the partitioning of the analyte into the organic phase by reducing its solubility in the aqueous layer.

  • Extraction Volume and Repetitions: Optimize the volume of the extraction solvent. Performing multiple extractions with smaller volumes of solvent is often more efficient than a single extraction with a large volume.

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To minimize emulsion formation, use gentle mixing or centrifugation to break up any emulsions that do form.

Quantitative Data Summary

The following tables summarize recovery data for Nilotinib from various extraction methods reported in the literature.

Table 1: Protein Precipitation Recovery of Nilotinib

Sample MatrixPrecipitating SolventRecovery (%)Reference
Blood SerumAcetonitrile83.9 - 96.8[1]
Human PlasmaAcetonitrile98.2 - 107.7[2]
Human PlasmaNot Specified99.2 ± 3.3[3]

Table 2: Solid-Phase Extraction (SPE) Recovery of Nilotinib

Sample MatrixSPE CartridgeElution SolventRecovery (%)Reference
Human PlasmaOasis HLBNot Specified72 - 78[4]
Human PlasmaC8Methanol≥92.3[5]

Table 3: Dispersive Micro-Solid Phase Extraction (D-µ-SPE) Recovery of Nilotinib

Sample MatrixAdsorbentRecovery (%)Reference
Human PlasmaMIL-101(Fe)89.18 - 91.53[6]
Human PlasmaMIL-53(Al)91.22 - 97.35[6]

Experimental Protocols

1. Protein Precipitation (Based on a published method[1])

  • To 100 µL of serum sample, add a known concentration of the internal standard (this compound).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject a portion into the analytical instrument (e.g., LC-MS/MS).

2. Solid-Phase Extraction (Based on a published method[4])

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Signaling Pathways

Nilotinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML). It also has off-target effects, including the inhibition of the p38α MAPK pathway, which is involved in inflammatory responses.

Nilotinib_Signaling_Pathways cluster_bcr_abl BCR-ABL Pathway cluster_p38 p38 MAPK Pathway BCR_ABL BCR-ABL Tyrosine Kinase Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation p38 p38α MAPK Cytokines Pro-inflammatory Cytokines p38->Cytokines Activation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition Nilotinib->p38 Inhibition

Caption: Nilotinib's dual inhibition of BCR-ABL and p38α MAPK pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the three main extraction techniques discussed.

Protein Precipitation Workflow

Protein_Precipitation_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Solvent Add Precipitating Solvent (e.g., ACN) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze (e.g., LC-MS/MS) Collect->Analyze

Caption: A typical workflow for protein precipitation sample preparation.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Start: Plasma Sample Load Load Sample Start->Load Condition Condition & Equilibrate SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze Analyze (e.g., LC-MS/MS) Evaporate->Analyze

Caption: A generalized workflow for solid-phase extraction.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard & Adjust pH Start->Add_IS Add_Solvent Add Immiscible Organic Solvent Add_IS->Add_Solvent Mix Mix & Separate Phases Add_Solvent->Mix Collect Collect Organic Layer Mix->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analyze Analyze (e.g., LC-MS/MS) Evaporate->Analyze

Caption: A standard workflow for liquid-liquid extraction.

References

Technical Support Center: Nilotinib-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for Nilotinib-d3 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Nilotinib and this compound?

A1: For positive electrospray ionization (ESI) mode, the commonly monitored [M+H]⁺ ion for Nilotinib is m/z 530.4.[1] For the deuterated internal standard, this compound, the corresponding [M+H]⁺ ion is m/z 534.4.[1] A common MRM transition for Nilotinib is m/z 530.7 → 289.5.

Q2: What is a suitable starting concentration for this compound internal standard?

A2: A common approach is to add a fixed concentration of the internal standard to all samples, including calibration standards and quality controls. The concentration should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation. A specific example from a validated method used a 500 ng/mL solution of [C¹³₂,N¹⁵₂]-nilotinib, of which 10 µL was added to 200 µL of plasma.

Q3: What are the general storage conditions for Nilotinib and this compound stock solutions?

A3: Stock solutions of Nilotinib are typically prepared in a mixture of acetonitrile and water (e.g., 50:50, v/v) and can be stored at 4°C in the dark.[1] For long-term storage, -20°C is also commonly used. It is crucial to prevent degradation by protecting the solutions from light.

Q4: Can this compound be susceptible to degradation?

A4: Yes, Nilotinib can degrade under certain conditions. It has been shown to be susceptible to hydrolysis under both acidic and alkaline conditions. However, it is relatively stable under oxidative, thermal, and photolytic stress. When preparing and storing samples, it is important to control the pH and temperature to minimize degradation.

Troubleshooting Guide for Low Signal Intensity of this compound

Low signal intensity of the internal standard, this compound, can compromise the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No this compound Signal Across All Samples

This often points to a systemic issue with the instrument, reagents, or the internal standard solution itself.

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Verification: Double-check that the mass spectrometer is set to monitor the correct m/z for this compound ([M+H]⁺ ≈ 534.4).[1]

    • Action: Infuse a fresh, known concentration of this compound solution directly into the mass spectrometer to optimize tuning parameters such as cone voltage and collision energy.

  • Degraded or Improperly Prepared Internal Standard Stock Solution:

    • Verification: Prepare a fresh stock solution of this compound from a reliable source.

    • Action: Compare the signal from the new stock solution with the old one. If the new solution provides a significantly better signal, discard the old stock. Ensure proper storage conditions (e.g., 4°C, protected from light) are maintained.[1]

  • Mobile Phase Issues:

    • Verification: Ensure the mobile phase composition and pH are appropriate for the ionization of Nilotinib. Acidic mobile phases containing formic acid or ammonium formate are commonly used to promote protonation in positive ESI mode.[1]

    • Action: Prepare fresh mobile phase. Consider slightly adjusting the pH or the organic solvent concentration to enhance ionization efficiency.

Problem 2: Gradual Decrease in this compound Signal Over an Analytical Run

A progressive decline in signal intensity often indicates a problem with the LC system or the MS source getting contaminated.

Possible Causes and Solutions:

  • LC Column Degradation or Contamination:

    • Verification: Monitor the column pressure. A significant increase or fluctuation may indicate a blockage.

    • Action: If the column is suspect, wash it with a strong solvent or replace it.

  • Contamination of the Mass Spectrometer Ion Source:

    • Verification: Visually inspect the ion source for any buildup of non-volatile salts or other contaminants.

    • Action: Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.

  • Instability of this compound in the Autosampler:

    • Verification: While Nilotinib has shown stability in the autosampler for up to 72 hours, this can be matrix-dependent.[1]

    • Action: If samples are being stored in the autosampler for an extended period, consider re-preparing a subset of samples and analyzing them immediately to see if the signal improves.

Problem 3: Inconsistent or Erratic this compound Signal Across Different Samples

This variability is often linked to sample-specific issues, such as matrix effects or inconsistent sample preparation.

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement):

    • Verification: The sample matrix can significantly impact the ionization efficiency of the analyte and internal standard. To assess this, compare the signal of this compound in a neat solution versus a post-extraction spiked blank matrix sample.[1]

    • Action:

      • Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction.

      • Adjust the chromatography to separate this compound from the co-eluting matrix components that are causing ion suppression.

  • Inconsistent Sample Preparation:

    • Verification: Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent pipetting, incomplete solvent evaporation, or variations in extraction time.

    • Action: Ensure that the internal standard is added to every sample, standard, and quality control at the very beginning of the sample preparation process to account for variability in extraction recovery.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Nilotinib Analysis

ParameterValueReference
LC Column Hydro-Synergi[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.2 mL/min[1]
Ionization Mode ESI Positive[1]
Capillary Voltage 4.0 kV[1]
Cone Voltage 60 V[1]
Probe Temperature 400 °C[1]
Nilotinib [M+H]⁺ m/z 530.4[1]
This compound [M+H]⁺ m/z 534.4[1]

Table 2: Comparison of Sample Preparation Methods

MethodDescriptionProsCons
Protein Precipitation Addition of a solvent like acetonitrile to precipitate proteins.Simple, fast, and requires minimal method development.Can result in significant matrix effects due to insufficient cleanup.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than protein precipitation, reducing matrix effects.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction Analyte is retained on a solid sorbent while interferences are washed away.Offers the cleanest extracts and can be automated.Can be more expensive and requires more extensive method development.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for the quantification of Nilotinib in human plasma.[1]

  • To 200 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard solution.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 16,000 x g for 6 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Low this compound Signal check_all_samples Is the signal low in ALL samples? start->check_all_samples systemic_issue Systemic Issue check_all_samples->systemic_issue Yes sample_specific_issue Sample-Specific Issue check_all_samples->sample_specific_issue No (Inconsistent) check_ms_settings Verify MS Settings (m/z, tuning) systemic_issue->check_ms_settings check_is_solution Prepare Fresh IS Solution systemic_issue->check_is_solution check_mobile_phase Check Mobile Phase systemic_issue->check_mobile_phase check_matrix_effects Investigate Matrix Effects sample_specific_issue->check_matrix_effects check_sample_prep Review Sample Preparation sample_specific_issue->check_sample_prep resolve_systemic Optimize MS, IS, or Mobile Phase check_ms_settings->resolve_systemic check_is_solution->resolve_systemic check_mobile_phase->resolve_systemic resolve_sample_specific Improve Sample Cleanup / Standardize Prep check_matrix_effects->resolve_sample_specific check_sample_prep->resolve_sample_specific

Caption: Troubleshooting workflow for low this compound signal.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Cell_Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Cell_Proliferation JAK_STAT->Apoptosis_Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

References

Technical Support Center: Nilotinib-d3 Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Nilotinib-d3 in solution, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions, typically dissolved in DMSO, should be stored at -20°C in tightly sealed vials, protected from light.[1][2] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Once a solution is prepared, it is advisable to use it within three months to prevent a loss of potency.[1]

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in the color of your this compound solution may indicate degradation. Nilotinib is a white to slightly yellowish or greenish-yellowish powder.[3] While slight color variations can occur, a significant change, especially when accompanied by precipitation, suggests that the compound may have degraded and should not be used for experiments requiring high accuracy. We recommend preparing a fresh solution.

Q3: I observe unexpected peaks in my LC-MS analysis of a this compound solution. What could they be?

A3: Unexpected peaks in your chromatogram likely represent degradation products. Nilotinib is known to be susceptible to degradation under certain conditions, particularly hydrolysis (in acidic or basic environments) and oxidation.[4][5][6] The most common degradation products result from the hydrolysis of the amide bond.[4] Refer to the "Troubleshooting Guide" section for more details on identifying these degradants.

Q4: Does the deuterium labeling in this compound affect its stability compared to Nilotinib?

A4: While specific degradation kinetics for this compound are not extensively published, the substitution of hydrogen with deuterium typically slows down metabolic processes due to the kinetic isotope effect.[2][7] This can lead to a longer half-life in biological systems.[2] However, the fundamental chemical stability of this compound in solution under various chemical and physical stresses is expected to be very similar to that of unlabeled Nilotinib. The primary degradation pathways, such as hydrolysis of the amide bond, are unlikely to be significantly affected by the deuterium substitution at the methyl group on the imidazole ring.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Suspected Degradation in Stored Solution

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Reduced peak area of the parent this compound compound.

  • Visible precipitation or color change in the solution.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Acidic or Basic Hydrolysis Nilotinib is susceptible to hydrolysis of its amide linkage in both acidic and basic conditions, leading to the formation of specific degradation products.[4][5][6]Ensure the pH of your solution is neutral. Avoid using acidic or basic solvents or buffers for prolonged storage. If your experimental conditions require a non-neutral pH, prepare the solution fresh immediately before use.
Oxidation Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of oxidative degradation products.[4][5][6]Store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. Avoid sources of peroxides in solvents.
Photodegradation Although generally considered stable to light, prolonged exposure to direct light can contribute to degradation.[4][5][6]Always store this compound solutions in amber vials or otherwise protected from light.[1]
Improper Storage Temperature Storing solutions at temperatures above -20°C can accelerate degradation.Adhere strictly to the recommended storage temperature of -20°C.[2]
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can introduce moisture and stress the compound, leading to gradual degradation.[1]Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[1]
Issue 2: Identifying Common Degradation Products

If you suspect degradation, you can tentatively identify the degradation products based on their mass-to-charge ratio (m/z) in mass spectrometry analysis. The primary degradation of Nilotinib involves the cleavage of the amide bond.

Diagram of Nilotinib Degradation Pathway

G Nilotinib Nilotinib (C₂₈H₂₂F₃N₇O) m/z = 529.18 DP1 Degradation Product 1 (DP-1) 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (C₁₇H₁₄N₄O₂) m/z = 306.11 Nilotinib->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (DP-2) 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (C₁₁H₁₀F₃N₃) m/z = 241.08 Nilotinib->DP2 Acid/Base Hydrolysis DP3 Oxidative Degradation Product (DP-3) (C₂₈H₂₂F₃N₇O₂) m/z = 545.18 Nilotinib->DP3 Oxidation

Caption: Major degradation pathways of Nilotinib.

Quantitative Data on Nilotinib Degradation

The following table summarizes the degradation of Nilotinib under various stress conditions. This data is for unlabeled Nilotinib but is expected to be a good indicator for the stability of this compound.

Stress Condition Reagent Temperature Time Total Degradation (%) Major Degradation Product(s) Reference
Acid Hydrolysis1N HCl60°C10 hours26.17DP-1 (20.36%)[4]
Base Hydrolysis1N NaOH60°C10 hours23.71DP-1 (10.8%), DP-2 (7.96%)[4]
Oxidation5% H₂O₂Room Temp18 hours16.21DP-3 (14.46%)[4]
Thermal Degradation---No degradation observed-[4]
Photolytic Degradation---No degradation observed-[4]

Experimental Protocols

Stability-Indicating HPLC Method for Nilotinib

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound solutions.

Objective: To separate this compound from its potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm)[8]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water[8]

  • Mobile Phase B: Acetonitrile[8]

  • This compound solution

  • Methanol (for sample preparation)[8]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 54.5:45.5 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: Ambient

  • Detection Wavelength: 265 nm[8]

  • Injection Volume: 20 µL[8]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in methanol at a known concentration.

  • Sample Preparation: Dilute the this compound solution to be tested with methanol to a suitable concentration for HPLC analysis.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the sample solution to that of the standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis (if required) A Prepare this compound stock solution in DMSO B Aliquot into single-use vials A->B C Store at -20°C, protected from light B->C D Thaw a single aliquot C->D E Dilute to working concentration in appropriate buffer/medium D->E F Perform experiment E->F G Prepare sample for HPLC E->G H Run stability-indicating HPLC method G->H I Analyze chromatogram for degradation products H->I

Caption: Recommended workflow for handling this compound solutions.

Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML).[9] The diagram below illustrates the simplified signaling pathway affected by Nilotinib.

BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrates Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

References

Technical Support Center: Isotopic Exchange Potential of Deuterium in Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib-d3. The information addresses potential issues related to the isotopic stability of the deuterium labels during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Loss of Deuterium Signal/Mass Shift in Mass Spectrometry Analysis Back-Exchange: Protic solvents (e.g., water, methanol) in the mobile phase or sample diluent can facilitate the exchange of deuterium atoms with hydrogen atoms. This is more likely to occur at non-benzylic, aliphatic sites.- Use aprotic solvents (e.g., acetonitrile, dioxane) for sample preparation and chromatography where possible.- Minimize the time the sample is in protic solvents.- If aqueous mobile phases are necessary, use D₂O-based buffers to minimize back-exchange.- Optimize LC-MS/MS parameters to reduce in-source exchange, such as using a cooler ESI source temperature.
Acidic or Basic Conditions: Strong acidic or basic conditions during sample extraction or analysis can catalyze the H/D exchange. Nilotinib is known to be susceptible to degradation in strong acid and base.- Maintain the pH of all solutions as close to neutral (pH 6-8) as possible.- If pH adjustment is necessary, use the mildest effective acidic or basic conditions and minimize exposure time.
Elevated Temperatures: High temperatures during sample preparation, storage, or analysis can provide the energy needed for deuterium exchange. Nilotinib shows thermal degradation above 193°C.[1]- Store this compound stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C).- Avoid prolonged exposure of samples to room temperature or higher.- Use a cooled autosampler if available.
Inconsistent Internal Standard Performance Variable Deuterium Exchange: Inconsistent sample handling, such as varying incubation times or temperatures, can lead to different levels of deuterium exchange between samples.- Standardize all sample preparation steps, ensuring consistent timing, temperature, and solvent composition for all samples and standards.- Prepare calibration curves and quality control samples in the same matrix as the study samples to account for any matrix effects on exchange.
Chromatographic Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a small difference in retention time between the deuterated and non-deuterated compound, especially in highly efficient chromatographic systems.- Ensure that the peak integration windows for both the analyte and the internal standard are appropriate to capture their respective chromatographic peaks accurately.- Co-elution is generally expected, but slight shifts should be monitored.
Poor Peak Shape or Signal Intensity Adsorption to Surfaces: Nilotinib is a relatively hydrophobic molecule and may adsorb to glass or plastic surfaces, leading to loss of material.- Use silanized glassware or polypropylene tubes to minimize adsorption.- Include a small percentage of a compatible organic solvent in aqueous sample matrices.

Frequently Asked Questions (FAQs)

Q1: How stable is the deuterium label on this compound?

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions should be prepared in a suitable aprotic solvent like DMSO or acetonitrile and stored at -20°C or -80°C in tightly sealed containers to prevent evaporation and moisture condensation. Avoid repeated freeze-thaw cycles.

Q3: Can I use water or methanol in my mobile phase when analyzing this compound by LC-MS?

A3: While the use of protic solvents like water and methanol is common in reversed-phase chromatography, they can contribute to back-exchange of deuterium. To minimize this, keep the percentage of aqueous/protic solvent as low as chromatographically acceptable and ensure the run times are as short as possible. Using D₂O in the mobile phase can help mitigate back-exchange but is often not practical for routine analysis.

Q4: How does pH affect the stability of the deuterium label?

A4: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. Nilotinib itself shows pH-dependent stability, being more soluble in acidic conditions but susceptible to degradation at pH extremes.[2] For maintaining the integrity of the deuterium label, it is recommended to work in a pH range of 6-8.

Q5: What is the "isotopic effect" and how can it affect my results?

A5: The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, which can lead to a slightly slower rate of reactions involving the cleavage of this bond. In the context of LC-MS, this can sometimes manifest as a slight difference in chromatographic retention time between the deuterated internal standard and the non-deuterated analyte. This is generally a minor effect but should be considered during method development and validation.

Quantitative Data on Deuterium Exchange

Specific kinetic data for the deuterium exchange of this compound is not publicly available. The following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended to demonstrate the format for reporting isotopic stability.

Condition Parameter Value % Deuterium Loss (Hypothetical)
pH Stability pH 3 (1 hour @ 25°C)0.1 M HCl< 1%
pH 7 (1 hour @ 25°C)Phosphate Buffer< 0.5%
pH 10 (1 hour @ 25°C)Carbonate Buffer1-2%
Temperature Stability 4°C (24 hours in 50% ACN/H₂O)-< 1%
25°C (24 hours in 50% ACN/H₂O)-2-3%
50°C (1 hour in 50% ACN/H₂O)-5-7%
Solvent Stability (24 hours @ 25°C) Acetonitrile-< 0.1%
Methanol-1-2%
Water-2-4%

Note: This table is for illustrative purposes only. Actual exchange rates should be determined experimentally.

Experimental Protocols

Protocol: Assessment of Isotopic Stability of this compound by LC-MS/MS

This protocol outlines a general procedure to evaluate the potential for deuterium exchange of this compound under various conditions.

1. Materials:

  • This compound reference standard

  • Nilotinib reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • D₂O (deuterium oxide)

  • Formic acid, ammonium acetate, and other necessary buffer components

  • Control human plasma (or other relevant biological matrix)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Procedure:

a. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Prepare a 1 mg/mL stock solution of Nilotinib in DMSO.

b. Stability Study Sample Preparation:

  • pH Stress:
  • Prepare solutions of this compound at a final concentration of 1 µg/mL in buffers of varying pH (e.g., pH 3, 5, 7, 9, 11).
  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for specific time points (e.g., 0, 1, 4, 8, 24 hours).
  • Temperature Stress:
  • Prepare a solution of this compound at 1 µg/mL in a standard solvent mixture (e.g., 50:50 acetonitrile:water).
  • Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 50°C) for a set time course.
  • Solvent Stress:
  • Prepare solutions of this compound at 1 µg/mL in various solvents (e.g., 100% acetonitrile, 100% methanol, 50:50 acetonitrile:water, 100% water).
  • Incubate at a controlled temperature for a set time course.
  • Matrix Stability:
  • Spike this compound into control plasma at a relevant concentration.
  • Incubate at different temperatures (e.g., room temperature, 37°C) for various durations to simulate sample processing times.
  • Perform freeze-thaw stability by subjecting spiked plasma samples to multiple freeze (-80°C) and thaw cycles.

c. Sample Analysis by LC-MS/MS:

  • At each time point, quench the reaction if necessary (e.g., by neutralization or dilution in a cold, aprotic solvent).
  • Analyze the samples by a validated LC-MS/MS method.
  • Monitor the mass transitions for both Nilotinib and this compound. Crucially, also monitor for the potential back-exchanged species (e.g., Nilotinib-d2, Nilotinib-d1).

d. Data Analysis:

  • Calculate the peak area ratio of the deuterated species to the sum of the peak areas of all isotopic forms (deuterated and back-exchanged).
  • Plot the percentage of remaining deuterated form against time for each condition to assess the rate and extent of deuterium exchange.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent this compound Signal check_mass_shift Observe Mass Shift to Lower m/z? start->check_mass_shift check_signal_loss General Signal Loss? check_mass_shift->check_signal_loss No back_exchange Potential Back-Exchange check_mass_shift->back_exchange Yes adsorption Potential Adsorption check_signal_loss->adsorption Yes inconsistent_handling Potential Inconsistent Handling check_signal_loss->inconsistent_handling No troubleshoot_be Troubleshoot Back-Exchange: - Check mobile phase composition (protic solvents) - Assess pH of solutions - Evaluate temperature exposure back_exchange->troubleshoot_be end End: Stable Signal troubleshoot_be->end troubleshoot_adsorption Troubleshoot Adsorption: - Use silanized glassware/polypropylene tubes - Check sample diluent composition adsorption->troubleshoot_adsorption troubleshoot_adsorption->end troubleshoot_handling Troubleshoot Handling: - Standardize incubation times and temperatures - Ensure consistent matrix for all samples inconsistent_handling->troubleshoot_handling troubleshoot_handling->end DeuteriumExchangeFactors main Deuterium Exchange (Loss of Isotopic Label) ph pH (Acidic or Basic) main->ph temp Temperature (Elevated) main->temp solvent Solvent (Protic) main->solvent time Exposure Time main->time

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Nilotinib Utilizing Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Nilotinib, a tyrosine kinase inhibitor, with a focus on the validation of a method using its deuterated stable isotope-labeled internal standard, Nilotinib-d3. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) due to its ability to effectively compensate for variability during sample processing and analysis.[1][2] This guide will delve into the performance of this compound as an internal standard and compare it with alternative approaches.

The Gold Standard: this compound as an Internal Standard

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred choice for quantitative LC-MS bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[3][4] This ensures they co-elute with the analyte and experience similar effects from the sample matrix, leading to more accurate and precise results. The primary advantage of a SIL-IS is its ability to mimic the analyte throughout the entire analytical process, from extraction to detection, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[2][5]

While highly advantageous, it is important for researchers to be aware of potential challenges with deuterated standards, such as possible chromatographic shifts where the deuterated version elutes slightly earlier than the non-labeled analyte.[6] However, the benefits in terms of improved data quality generally outweigh these minor considerations.[7]

Performance Comparison of Analytical Methods for Nilotinib

The following tables summarize the performance characteristics of an LC-MS/MS method for Nilotinib using a stable isotope-labeled internal standard ([¹³C₂,¹⁵N₂]-Nilotinib, functionally equivalent to this compound) and compares it to a method utilizing a non-isotopically labeled internal standard, gliquidone.

Table 1: Method Performance using a Stable Isotope-Labeled Internal Standard ([¹³C₂,¹⁵N₂]-Nilotinib) [8]

Validation ParameterPerformance MetricResult
Linearity Concentration Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy % Nominal Concentration92.1 - 109.5%
Precision Intra-assay (% CV)2.5 - 7.8%
Inter-assay (% CV)0 - 5.6%
Stability (in plasma) Bench-top (4h, RT)95.8 - 102.5% of initial
Freeze-thaw (3 cycles)94.7 - 105.7% of initial
Long-term (-80°C, 7 months)100.6 - 106.6% of initial

Table 2: Method Performance using a Non-Isotopically Labeled Internal Standard (Gliquidone)

Validation ParameterPerformance MetricResult
Linearity Concentration Range2.4 - 4700.0 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linearity was achieved
Accuracy % RE (Relative Error)Within ±15%
Precision Intra-day (% RSD)< 15%
Inter-day (% RSD)< 15%
Recovery Mean Extraction Recovery82.6 - 103.4%

As the data indicates, the method employing the stable isotope-labeled internal standard demonstrates excellent accuracy and precision over a wide linear range. The stability of Nilotinib under various storage conditions was also thoroughly validated. The method using gliquidone as an internal standard also meets typical validation acceptance criteria, but the use of a non-isotopic analog may not fully compensate for all sources of variability to the same extent as a deuterated standard.

Experimental Protocols

Method 1: LC-MS/MS with [¹³C₂,¹⁵N₂]-Nilotinib Internal Standard[9]

1. Sample Preparation:

  • To 200 µL of plasma or serum, add 10 µL of a 500 ng/mL solution of [¹³C₂,¹⁵N₂]-nilotinib in 50:50 acetonitrile:water.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 16,000 × g for 6 minutes.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water and inject 5 µL into the LC-MS system.

2. Liquid Chromatography:

  • Column: Hydro-Synergi 4 µm, 50 × 2.0 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.2 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

3. Mass Spectrometry:

  • Instrument: ThermoFinnigan MSQ single quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Ions (SIM):

    • Nilotinib: m/z 530.4

    • [¹³C₂,¹⁵N₂]-Nilotinib: m/z 534.4

Method 2: UPLC-MS/MS with Gliquidone Internal Standard[3]

1. Sample Preparation:

  • To a plasma sample, add the internal standard (gliquidone).

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue for injection.

2. Liquid Chromatography:

  • Column: Xtimate Phenyl column

  • Mobile Phase: Isocratic mixture of 0.15% formic acid and 0.05% ammonium acetate in water (A) and acetonitrile (B) (40:60, v/v).

  • Flow Rate: 0.25 mL/min

3. Mass Spectrometry:

  • Ionization Mode: Multiple Reaction Monitoring (MRM), Positive

  • MRM Transitions:

    • Nilotinib: m/z 530.7 → 289.5

    • Gliquidone (IS): m/z 528.5 → 403.4

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the bioanalytical method using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Experimental workflow for Nilotinib quantification.

signaling_pathway Nilotinib Nilotinib BCR_ABL BCR-ABL Tyrosine Kinase Nilotinib->BCR_ABL Inhibits Downstream Downstream Signaling Pathways BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation CML Chronic Myeloid Leukemia Proliferation->CML Drives

Caption: Nilotinib's mechanism of action in CML.

References

A Comparative Guide to the Linearity and Range of Detection for Nilotinib Quantification Using Nilotinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of Nilotinib, a precise and reliable quantification method is paramount. This guide provides an objective comparison of various analytical methods for determining Nilotinib concentrations in biological matrices, with a focus on the linearity and detection range when using its deuterated internal standard, Nilotinib-d3. The use of a stable isotope-labeled internal standard like this compound is a gold standard in mass spectrometry-based quantification, offering high accuracy and precision by correcting for matrix effects and variability in sample processing.

Performance Comparison of Analytical Methods

The following table summarizes the linearity and detection range of different published methods for Nilotinib quantification. The primary method highlighted utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard, providing a benchmark for comparison against other techniques.

Analytical MethodInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Matrix
LC-MS/MS This compound 20.0 - 10,000 20.0 10,000 Human EDTA Plasma [1]
LC-MS/MSNilotinib-d417 - 4100 µg/L (17 - 4100 ng/mL)11 µg/L (11 ng/mL)Not SpecifiedPlasma
LC-MS/MS[C132,N152]-nilotinib5 - 500055000Human Plasma and Serum[2]
LC-MS/MSNot Specified50 - 5000505000Human Plasma[3]
HPLC-UVDasatinib50 - 2500502500Human Plasma[4]
RP-HPLCNot Specified2 - 10 µg/mL (2000 - 10000 ng/mL)31.63 ng/mLNot SpecifiedBulk and Pharmaceutical Dosage Form[5]
RP-HPLCNot Specified5 - 50 µg/mL (5000 - 50000 ng/mL)Not SpecifiedNot SpecifiedBulk and Formulation[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for two distinct methods of Nilotinib quantification.

Method 1: LC-MS/MS with this compound Internal Standard

This method, adapted from a validated assay for the simultaneous determination of multiple tyrosine kinase inhibitors, demonstrates a robust and sensitive approach for Nilotinib quantification in human plasma.[1]

1. Sample Preparation:

  • To 50 µL of human EDTA plasma, add the internal standard working solution containing this compound.

  • Precipitate plasma proteins by adding a suitable organic solvent.

  • Vortex mix the samples to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Inject an aliquot of the clear supernatant directly onto the LC-MS/MS system.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., Gemini C18, 50 x 2.0 mm, 5.0 µm particle size) maintained at 40°C.[1]

  • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium hydroxide in water (pH 10.5) and 1 mM ammonium hydroxide in methanol.[1]

  • Flow Rate: 250 µL/min.[1]

  • Injection Volume: 10 µL.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Nilotinib and this compound.

Method 2: HPLC-UV with Dasatinib Internal Standard

This method presents a cost-effective alternative to LC-MS/MS, utilizing UV detection. While generally less sensitive, it can be suitable for certain applications.[4]

1. Sample Preparation:

  • To 100 µL of plasma, add the internal standard, Dasatinib.

  • Perform a solid-phase extraction (SPE) to isolate the analytes from plasma components.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: A Capcell Pak C18 MG II column (250 × 4.6 mm).[4]

  • Mobile Phase: A mixture of 0.5% Na2HPO4 (pH 2.5), acetonitrile, and methanol (55:25:20, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 250 nm.[4]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Nilotinib using LC-MS/MS with a deuterated internal standard.

Nilotinib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection hplc HPLC Separation (Reversed-Phase C18) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio vs. Concentration) ms->quantification

Caption: Workflow for Nilotinib quantification by LC-MS/MS.

This guide provides a comparative overview to assist in the selection and implementation of an appropriate analytical method for Nilotinib quantification. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The use of a deuterated internal standard like this compound in an LC-MS/MS assay remains the recommended approach for achieving the highest level of accuracy and precision.

References

A Comparative Guide to Bioequivalence Studies of Nilotinib Formulations Employing Nilotinib-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Nilotinib formulations based on bioequivalence studies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies. The guide details experimental protocols, presents comparative pharmacokinetic data, and visualizes key concepts for enhanced comprehension. The use of a deuterated internal standard, such as Nilotinib-d3, is a cornerstone of the robust bioanalytical methods discussed herein, ensuring accuracy and precision in pharmacokinetic assessments.

Comparative Pharmacokinetic Data

Bioequivalence between a test and a reference Nilotinib formulation is established by comparing their pharmacokinetic parameters. The tables below summarize key pharmacokinetic data from bioequivalence studies, demonstrating the comparative bioavailability of different Nilotinib formulations.

Table 1: Bioequivalence of a Generic 200 mg Nilotinib Capsule vs. Reference (Tasigna®) in Healthy Chinese Volunteers under Fasting Conditions [1]

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Tasigna®)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 465.3 ± 148.2478.9 ± 162.597.16% (90.84% - 103.90%)
AUC0-t (ng·h/mL) 6845.7 ± 2013.46998.1 ± 2154.897.82% (93.13% - 102.75%)
AUC0-∞ (ng·h/mL) 7012.3 ± 2089.67189.5 ± 2241.397.53% (92.83% - 102.48%)
Tmax (h) 3.0 (2.0 - 6.0)3.0 (2.0 - 6.0)-
t1/2 (h) 18.5 ± 3.218.9 ± 3.5-

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the bioequivalence acceptance range of 80%-125%.[1]

Table 2: Bioequivalence of Novel Reduced-Dose Nilotinib Tablets (Danziten™) vs. Nilotinib Capsules (Tasigna®) under Fasting Conditions [2][3]

Formulation ComparisonPharmacokinetic ParameterTest Formulation (Danziten™)Reference Formulation (Tasigna®)Geometric Mean Ratio (90% CI)
142 mg Tablet vs. 300 mg Capsule Cmax--Within 80-125%
AUC--Within 80-125%
190 mg Tablet vs. 400 mg Capsule Cmax--Within 80-125%
AUC--Within 80-125%

Specific mean and standard deviation values were not provided in the abstract; however, the study concluded that the novel tablet formulation provides bioequivalent exposures to the capsule formulation at approximately half the milligram strength under fasted conditions.[2][3]

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate determination of Nilotinib concentrations in plasma samples. The following is a detailed methodology for a typical bioequivalence study of Nilotinib formulations.

Bioanalytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of Nilotinib in human plasma.

1. Sample Preparation:

  • A protein precipitation method is commonly employed for sample clean-up.

  • To a 200 µL aliquot of human plasma, add a working solution of the internal standard (this compound or a similar deuterated analog like [13C, 2H3]-Nilotinib).[4]

  • Add acetonitrile to precipitate plasma proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase column, such as a C18 column, is suitable for separating Nilotinib from endogenous plasma components.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Nilotinib and the internal standard.

    • Nilotinib Transition: The precursor ion [M+H]+ for Nilotinib is m/z 530.4.[5]

    • Internal Standard (this compound) Transition: The precursor ion [M+H]+ for a deuterated internal standard would be slightly higher, for example, m/z 534.4.[5]

  • The selection of specific product ions and optimization of collision energies are crucial for method sensitivity and specificity.

4. Method Validation:

  • The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).

  • Validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Nilotinib Mechanism of Action: Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[5] By binding to the ATP-binding site of the BCR-ABL protein, Nilotinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and promoting apoptosis of cancer cells.[5]

Nilotinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, JAK/STAT) BCR_ABL->Downstream Phosphorylation ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Inhibition Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow of a bioequivalence study for a new Nilotinib formulation.

BE_Study_Workflow cluster_study_design Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_statistical_analysis Statistical Analysis Study_Design Randomized, Two-Period, Two-Sequence Crossover Design Dosing_Period1 Period 1: Administer Test or Reference Formulation Study_Design->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period1->Blood_Sampling Dosing_Period2 Period 2: Administer Alternate Formulation Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Sample_Processing Plasma Sample Preparation (with this compound) Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Concentration_Determination Determine Plasma Concentrations LC_MS_Analysis->Concentration_Determination PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Concentration_Determination->PK_Analysis BE_Assessment Bioequivalence Assessment (90% Confidence Intervals) PK_Analysis->BE_Assessment

Caption: Workflow of a typical two-way crossover bioequivalence study.

Logical Relationship in Bioequivalence Assessment

The core principle of bioequivalence assessment is to demonstrate that the 90% confidence interval for the ratio of the geometric means of the primary pharmacokinetic parameters (Cmax and AUC) for the test and reference products lies within the predefined acceptance range.

BE_Assessment_Logic cluster_results Outcome PK_Data Pharmacokinetic Data (Cmax and AUC for Test and Reference Formulations) GMR Calculate Geometric Mean Ratio (Test/Reference) PK_Data->GMR CI_90 Calculate 90% Confidence Interval (CI) for the GMR GMR->CI_90 Conclusion Conclusion CI_90->Conclusion Compare Acceptance_Range Predefined Acceptance Range (e.g., 80% - 125%) Acceptance_Range->Conclusion Compare Bioequivalent Bioequivalent Conclusion->Bioequivalent 90% CI is within acceptance range Not_Bioequivalent Not Bioequivalent Conclusion->Not_Bioequivalent 90% CI is outside acceptance range

Caption: Logical flow for determining bioequivalence based on pharmacokinetic data.

References

A Comparative Analysis of Nilotinib, its Metabolites, and Nilotinib-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic profile and its analytical quantification is paramount. This guide provides a comparative analysis of the tyrosine kinase inhibitor Nilotinib, its primary metabolites, and the deuterated internal standard, Nilotinib-d3, with supporting experimental data and methodologies.

Nilotinib is a potent second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Its efficacy is primarily attributed to the parent drug, as metabolites are considered to have insignificant pharmacological activity.[3][4] For accurate pharmacokinetic and bioequivalence studies, a stable, deuterated internal standard, this compound, is commonly employed in bioanalytical methods. This guide will delve into a comparison of these three entities, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetic Profile: Nilotinib vs. Its Metabolites

Nilotinib is the main circulating and pharmacologically active component in the serum.[3][5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through oxidation and hydroxylation.[3][6][7][8][9] While several metabolites are formed, they do not significantly contribute to the drug's therapeutic effect.[3][4]

The table below summarizes the key pharmacokinetic parameters of Nilotinib. A direct quantitative comparison with its metabolites is not extensively documented in publicly available literature, reinforcing the understanding that their contribution to the overall clinical effect is minimal.

ParameterNilotinibReference
Time to Peak Plasma Concentration (Tmax) ~3 hours[6][7][8]
Elimination Half-life (t½) ~17 hours[3][8][9]
Metabolism Primarily hepatic (CYP3A4)[3][6][7][8][9]
Excretion Mainly in feces[3][9]

The Role of this compound in Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for accuracy and precision. This compound, a deuterated form of Nilotinib, serves as an ideal internal standard. It is chemically identical to Nilotinib, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and differential detection enable correction for any variability in sample processing and instrument response, leading to highly reliable quantification of Nilotinib in biological matrices.

Experimental Protocols

Bioanalytical Method for the Quantification of Nilotinib in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of Nilotinib in human plasma, employing this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of this compound internal standard solution (in methanol).

  • Add 750 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Nilotinib: m/z 530.2 → 289.2

      • This compound: m/z 533.2 → 292.2

The table below summarizes the key mass spectrometry parameters for Nilotinib and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nilotinib 530.2289.2
This compound 533.2292.2

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Nilotinib signaling pathway, the bioanalytical workflow, and the relationship between Nilotinib and its analytical standard.

G cluster_0 Nilotinib Signaling Pathway Nilotinib Nilotinib BCR_ABL BCR-ABL Tyrosine Kinase Nilotinib->BCR_ABL Inhibits Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Activates G cluster_1 Bioanalytical Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS G cluster_2 Relationship Diagram Nilotinib Nilotinib (Analyte) Metabolites Metabolites (e.g., M1, M4) Nilotinib->Metabolites Metabolized by CYP3A4 Nilotinib_d3 This compound (Internal Standard) Nilotinib->Nilotinib_d3 Chemically Similar Nilotinib_d3->Nilotinib Different Mass

References

A Comparative Guide to Nilotinib, Imatinib, and Dasatinib in CML Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety profiles of three prominent tyrosine kinase inhibitors (TKIs)—Nilotinib, Imatinib, and Dasatinib—used in the treatment of Chronic Myeloid Leukemia (CML). The information is based on long-term data from pivotal clinical trials, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their relative performance.

Mechanism of Action and Target Profile

Imatinib, the first-generation TKI, revolutionized CML treatment by targeting the BCR-ABL1 kinase, the hallmark of the disease.[1][2] It binds to the ATP-binding site of the kinase domain while it is in an inactive conformation, preventing the phosphorylation of downstream substrates and inhibiting leukemic cell proliferation.[1][3]

Nilotinib, a second-generation TKI, is a structural analog of imatinib but exhibits 10- to 30-fold greater potency in inhibiting the BCR-ABL1 tyrosine kinase.[2][4] Like imatinib, it also binds to the inactive conformation of the ABL kinase.[3][4] Dasatinib, another second-generation TKI, is structurally distinct and has approximately 325-fold higher potency against BCR-ABL than imatinib in vitro.[4][5] A key difference is that Dasatinib can bind to both the active and inactive conformations of the ABL kinase.[4][6]

Furthermore, the target profiles of these drugs vary significantly. Imatinib and Nilotinib are relatively specific, primarily inhibiting ABL, KIT, and PDGFR.[7][8] In contrast, Dasatinib has a broader target profile, inhibiting not only BCR-ABL but also the SRC family kinases (SFKs), c-KIT, and PDGFR, which may contribute to both its efficacy and distinct side-effect profile.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Tyrosine Kinase Inhibitors (TKIs) PDGFR PDGFR KIT c-KIT BCR_ABL BCR-ABL1 (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT) P_Substrate->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation SRC SRC Family Kinases Imatinib Imatinib Imatinib->PDGFR Imatinib->KIT Imatinib->BCR_ABL Inhibits (Inactive Conformation) Nilotinib Nilotinib Nilotinib->PDGFR Nilotinib->KIT Nilotinib->BCR_ABL Inhibits (Inactive Conformation) Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->KIT Dasatinib->BCR_ABL Inhibits (Active/Inactive) Dasatinib->SRC Inhibits

Caption: BCR-ABL1 signaling pathway and points of inhibition by TKIs.

Experimental Protocols of Pivotal Trials

The comparative data in this guide are primarily drawn from two landmark, randomized phase 3 trials: ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients) and DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML Patients).

  • ENESTnd Study Protocol : This open-label, multicenter trial randomized 846 patients with newly diagnosed chronic phase CML (CML-CP) into three arms.[9][10] Patients received either Nilotinib 300 mg twice daily, Nilotinib 400 mg twice daily, or Imatinib 400 mg once daily.[9] The primary endpoint was the rate of major molecular response (MMR; BCR-ABL1 transcript levels ≤0.1% on the International Scale) at 12 months.[10][11] Key secondary endpoints included complete cytogenetic response (CCyR) and progression-free survival (PFS).[12]

  • DASISION Study Protocol : This open-label, multinational trial randomized 519 patients with newly diagnosed CML-CP to receive either Dasatinib 100 mg once daily or Imatinib 400 mg once daily.[5][13] Patients were stratified by their Hasford (Euro) risk score.[13][14] The primary endpoint was the rate of confirmed CCyR (cCCyR) by 12 months.[5][13] Secondary endpoints included the rate of MMR, time to cCCyR, PFS, and overall survival (OS).[15]

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Arms cluster_followup Phase 4: Follow-up & Assessment cluster_analysis Phase 5: Endpoint Analysis P1 Newly Diagnosed CML-CP Patients P2 Informed Consent & Eligibility Check (e.g., performance status, organ function) P1->P2 P3 Stratification (by Sokal/Hasford Score) P2->P3 ArmA Arm A: Second-Gen TKI (e.g., Nilotinib or Dasatinib) P3->ArmA ArmB Arm B: Imatinib 400 mg QD P3->ArmB P4 Regular Monitoring: - Hematologic Response - Cytogenetic Response (BM Aspirate) - Molecular Response (RQ-PCR) ArmA->P4 P5 Safety Assessment: Adverse Event (AE) Monitoring (per NCI-CTCAE v3.0) ArmA->P5 ArmB->P4 ArmB->P5 P6 Primary Endpoint Analysis (e.g., MMR or cCCyR at 12 months) P4->P6 P5->P6 P7 Secondary & Long-Term Analysis (PFS, OS, Deep Molecular Response) P6->P7

References

Safety Operating Guide

Navigating the Safe Disposal of Nilotinib-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Nilotinib-d3, a deuterated analog of the cytotoxic drug Nilotinib, is a critical component of laboratory safety and environmental responsibility. As with its parent compound, this compound is classified as a hazardous substance and requires meticulous handling and disposal procedures to protect researchers, the wider community, and the environment.[1][2][3] Adherence to local, state, and federal regulations is paramount, and this guide provides a framework for its safe management from point-of-use to final disposal.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is essential to obtain and review the Safety Data Sheet (SDS).[2][4][5] Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure risk.[3][6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound and its associated waste:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.[7]

  • Gown: A disposable, impermeable gown with long sleeves and tight-fitting cuffs.[8]

  • Eye Protection: Safety glasses, goggles, or a face shield.[4][9]

  • Respiratory Protection: Required when there is a risk of generating dust or aerosols.[9]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must follow a segregated waste stream approach, treating everything that comes into contact with the compound as cytotoxic waste.[1][7]

1. Solid Waste (e.g., unused powder, contaminated consumables):

  • Carefully sweep or collect solid this compound waste using appropriate tools (e.g., plastic scoops). Avoid raising dust.[9]

  • Place the solid waste into a primary container that is clearly labeled as "Cytotoxic Waste" and displays the appropriate hazard symbols.[1][10]

  • This primary container should then be placed into a secondary, leak-proof and puncture-resistant container, also clearly labeled.[10]

2. Liquid Waste (e.g., solutions containing this compound):

  • Do not dispose of liquid this compound waste down the drain.[4][10]

  • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste: Cytotoxic" and should list this compound as a component.

  • Keep the container sealed when not in use and store it in a designated, secure area away from incompatible materials.[10]

3. Contaminated Sharps (e.g., needles, syringes, broken glass):

  • Immediately place all sharps that have come into contact with this compound into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][8]

  • These containers are often color-coded red to signify biohazardous or cytotoxic materials.[1]

  • Do not overfill sharps containers.

4. Contaminated Labware and PPE:

  • All disposable items, including gloves, gowns, bench paper, and plasticware, that have been contaminated with this compound must be disposed of as cytotoxic waste.[7][8]

  • Place these items in a designated cytotoxic waste bag (often a distinct color like yellow or red) within a labeled, leak-proof container.[1][8]

Waste Segregation and Storage

Proper segregation and storage are crucial for preventing accidental exposure and ensuring compliant disposal.

Waste CategoryContainer TypeLabelingStorage Location
Solid this compound Waste Double-contained, leak-proof, puncture-resistant"Cytotoxic Waste", Hazard SymbolsSecure, designated hazardous waste accumulation area
Liquid this compound Waste Leak-proof, chemically compatible, sealed container"Hazardous Waste: Cytotoxic", Chemical ContentsSecondary containment in a well-ventilated, secure area
Contaminated Sharps Puncture-resistant, color-coded sharps container"Cytotoxic Sharps Waste", Biohazard SymbolPoint of use, then moved to the central accumulation area
Contaminated PPE/Labware Labeled, leak-proof bag within a rigid container"Cytotoxic Waste"Secure, designated hazardous waste accumulation area

Regulations regarding the maximum on-site storage time for hazardous waste can vary, so it is important to consult local guidelines and arrange for timely pickup by a licensed hazardous waste disposal contractor.[11]

Decontamination and Spill Management

In the event of a spill, evacuate the area and prevent unauthorized access.[9] Wearing full PPE, absorb the spill with an inert material.[9] Clean the spill area thoroughly, and dispose of all cleaning materials as cytotoxic waste.[9] For non-disposable equipment, a thorough cleaning procedure should be established to decontaminate surfaces.[7]

Workflow for this compound Disposal

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.

Nilotinib_Disposal_Workflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid/PPE liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps collect_solid Place in Labeled Cytotoxic Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Chemical Waste Container liquid_waste->collect_liquid collect_sharps Place in Labeled Cytotoxic Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange Pickup by Licensed Waste Contractor storage->disposal end Final Disposal (Incineration/Chemical Neutralization) disposal->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

The final step in the disposal process is the transfer of the accumulated waste to a licensed hazardous waste management company. These specialized contractors are equipped to transport and dispose of cytotoxic materials in accordance with all regulatory requirements, typically through high-temperature incineration or chemical neutralization.[1][9] Always maintain thorough documentation of all hazardous waste generated and disposed of to ensure a complete and compliant safety record.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.